molecular formula C22H23N5O5 B15609023 Des-ethyl-carafiban CAS No. 170565-45-4

Des-ethyl-carafiban

Cat. No.: B15609023
CAS No.: 170565-45-4
M. Wt: 437.4 g/mol
InChI Key: BQTUWUXJPAYSPB-AOMKIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-ethyl-carafiban is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

170565-45-4

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

(3S)-3-[[2-[(4S)-4-(4-carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H23N5O5/c1-22(15-9-7-14(8-10-15)19(23)24)20(31)27(21(32)26-22)12-17(28)25-16(11-18(29)30)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H3,23,24)(H,25,28)(H,26,32)(H,29,30)/t16-,22-/m0/s1

InChI Key

BQTUWUXJPAYSPB-AOMKIAJQSA-N

Origin of Product

United States

Foundational & Exploratory

Des-ethyl-carafiban: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des-ethyl-carafiban, a potent non-peptide small molecule, functions as a competitive antagonist of the platelet fibrinogen receptor, Glycoprotein IIb/IIIa (GP IIb/IIIa). By targeting the final common pathway of platelet aggregation, it effectively prevents the formation of thrombi. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathway it modulates, and detailed experimental protocols for its characterization. Notably, extensive investigation has revealed no evidence of significant activity at the sigma-1 or NMDA receptors.

Core Mechanism of Action: Fibrinogen Receptor Antagonism

The primary mechanism of action of this compound is the competitive inhibition of the platelet Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, an integrin complex essential for platelet aggregation.[1] In its activated state, the GP IIb/IIIa receptor binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This compound, as a structural mimic of the Arg-Gly-Asp (RGD) sequence found in fibrinogen, binds to the GP IIb/IIIa receptor, thereby preventing the binding of fibrinogen and subsequent platelet aggregation.[1]

Signaling Pathway

The process of platelet aggregation is initiated by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin. These agonists bind to their respective receptors on the platelet surface, triggering an "inside-out" signaling cascade that leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. This compound intervenes at the final step of this pathway by physically blocking the fibrinogen binding site on the activated GP IIb/IIIa receptor.

Figure 1: Signaling pathway of this compound's antagonism of the GP IIb/IIIa receptor.

Quantitative Data

This compound, also identified as compound 44 or S 1197 in the primary literature, demonstrates high-affinity binding to the Glycoprotein IIb/IIIa receptor.[1]

ParameterValueAssay ConditionReference
Ki 0.17 nM125I-fibrinogen binding to isolated GP IIb/IIIa[1]
Ki 9 nM125I-fibrinogen binding to ADP-activated human gel-filtered platelets[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound. While the specific protocols from the primary literature by Stilz et al. (2001) were not fully available, the following represents standard and widely accepted procedures for these assays.

Fibrinogen Receptor Binding Assay

This assay quantifies the binding affinity of this compound to the GP IIb/IIIa receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the GP IIb/IIIa receptor.

Materials:

  • Isolated human platelets or purified GP IIb/IIIa receptor

  • 125I-labeled Fibrinogen

  • Adenosine diphosphate (ADP) for platelet activation

  • This compound at various concentrations

  • Binding buffer (e.g., Tyrode's buffer with 1 mM CaCl2)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation. Gel-filter the platelets to remove plasma proteins.

  • Reaction Mixture: In a series of microcentrifuge tubes, combine the gel-filtered platelets (or purified GP IIb/IIIa), a fixed concentration of 125I-fibrinogen, and varying concentrations of this compound.

  • Activation: Add ADP to the tubes containing platelets to induce the active conformation of the GP IIb/IIIa receptor.

  • Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the receptor-bound 125I-fibrinogen from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of 125I-fibrinogen binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, collagen, thrombin).

  • This compound at various concentrations.

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).

  • Assay: a. Place an aliquot of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C in the aggregometer. b. Add a specific concentration of this compound or vehicle control and incubate for a short period (e.g., 1-2 minutes). c. Add a platelet agonist to induce aggregation. d. Record the change in light transmission over time (typically 5-10 minutes). An increase in light transmission corresponds to an increase in platelet aggregation.

  • Data Analysis: The extent of aggregation is determined by the maximum change in light transmission. Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge_Low Low-Speed Centrifugation (e.g., 200 x g) Blood->Centrifuge_Low Centrifuge_High High-Speed Centrifugation (e.g., 2000 x g) Blood->Centrifuge_High PRP Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Calibrate Equilibrate Equilibrate PRP at 37°C Calibrate->Equilibrate Add_Inhibitor Add this compound or Vehicle Equilibrate->Add_Inhibitor Add_Agonist Add Platelet Agonist (e.g., ADP) Add_Inhibitor->Add_Agonist Record Record Light Transmission Add_Agonist->Record Plot Plot % Inhibition vs. Concentration Record->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2: Experimental workflow for a Light Transmission Aggregometry (LTA) assay.

Conclusion

This compound is a highly potent and specific antagonist of the Glycoprotein IIb/IIIa receptor. Its mechanism of action is well-defined, involving the direct competitive inhibition of fibrinogen binding to activated platelets, thereby preventing platelet aggregation. The quantitative binding data underscores its high affinity for the receptor. The provided experimental protocols offer a framework for the in vitro characterization of this compound and similar compounds. Further research into its in vivo efficacy and safety profile is warranted for its potential development as an antithrombotic agent. There is currently no scientific evidence to support a significant mechanism of action involving the sigma-1 or NMDA receptors.

References

In-depth Technical Guide: The Metabolism of Carafiban to Des-ethyl-carafiban

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, the compound "Carafiban" and its specified metabolite "Des-ethyl-carafiban" could not be definitively identified. The information presented in this guide is based on established principles of drug metabolism, particularly focusing on compounds with similar chemical structures (carbamates) and the common metabolic pathway of N-de-ethylation, which is implied by the metabolite's name. This document serves as a hypothetical guide and a template for what such a technical paper would entail if "Carafiban" were a known entity.

Introduction

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). For many ethyl-containing amine compounds, N-de-ethylation represents a primary route of phase I metabolism, often mediated by the cytochrome P450 (CYP) superfamily of enzymes. This process can significantly alter the pharmacological activity, duration of action, and potential for drug-drug interactions of the parent compound.

This technical guide provides a comprehensive overview of the hypothetical metabolism of Carafiban to its N-de-ethylated metabolite, this compound. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential enzymatic processes, experimental methodologies to study this conversion, and the logical framework for interpreting metabolic data.

The Metabolic Pathway: N-De-ethylation

N-de-ethylation is an oxidative metabolic reaction that involves the removal of an ethyl group from a nitrogen atom within a molecule. This biotransformation is predominantly catalyzed by microsomal CYP enzymes, particularly isoforms such as CYP3A4, CYP2D6, and CYP2C19. The reaction proceeds through an unstable carbinolamine intermediate, which then spontaneously cleaves to form the des-ethylated metabolite and acetaldehyde.

Proposed Signaling Pathway for Carafiban Metabolism

The following diagram illustrates the proposed enzymatic conversion of Carafiban to this compound, a process primarily occurring in the liver.

G cluster_0 Hepatic Microsomal Metabolism Carafiban Carafiban CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) Carafiban->CYP450 Oxidation Carbinolamine Carbinolamine Intermediate (Unstable) CYP450->Carbinolamine Des_ethyl_carafiban This compound Carbinolamine->Des_ethyl_carafiban Spontaneous Cleavage Acetaldehyde Acetaldehyde Carbinolamine->Acetaldehyde

Caption: Proposed metabolic pathway of Carafiban to this compound.

Quantitative Data Summary

In the absence of specific data for Carafiban, this section provides a template for how quantitative data on its metabolism would be presented. These tables are designed for easy comparison of metabolic parameters across different experimental systems.

Table 1: In Vitro Metabolic Stability of Carafiban

Biological SystemCarafiban Concentration (µM)Incubation Time (min)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes10, 5, 15, 30, 60Data Not AvailableData Not Available
Rat Liver Microsomes10, 5, 15, 30, 60Data Not AvailableData Not Available
Human Hepatocytes10, 30, 60, 120, 240Data Not AvailableData Not Available

Table 2: Enzyme Kinetics of this compound Formation

Enzyme SourceMichaelis Constant (Km, µM)Maximum Velocity (Vmax, pmol/min/mg protein)
Human Liver MicrosomesData Not AvailableData Not Available
Recombinant CYP3A4Data Not AvailableData Not Available
Recombinant CYP2D6Data Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard experimental protocols for investigating the metabolism of a compound like Carafiban.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of Carafiban metabolism in liver microsomes.

Workflow Diagram:

G start Start prep_microsomes Prepare Liver Microsomes (Human, Rat) start->prep_microsomes add_carafiban Add Carafiban (1 µM) prep_microsomes->add_carafiban add_nadph Initiate Reaction with NADPH add_carafiban->add_nadph incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) add_nadph->incubate quench Quench Reaction (e.g., with Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Caption: Workflow for an in vitro metabolic stability assay.

Methodology:

  • Microsome Preparation: Liver microsomes (e.g., from human or rat) are thawed on ice. A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4) and microsomes (e.g., 0.5 mg/mL protein).

  • Compound Addition: Carafiban is added to the reaction mixture to a final concentration of 1 µM and pre-incubated for 5 minutes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (final concentration 1 mM).

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of Carafiban at each time point.

Enzyme Kinetic Analysis

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound.

Methodology:

  • Incubation Setup: Incubations are prepared with pooled human liver microsomes or recombinant CYP enzymes, phosphate buffer, and varying concentrations of Carafiban (e.g., 0.1 to 50 µM).

  • Reaction Initiation and Incubation: Reactions are initiated with NADPH and incubated for a predetermined time within the linear range of metabolite formation.

  • Sample Processing and Analysis: Reactions are quenched, processed, and analyzed by LC-MS/MS to quantify the amount of this compound formed.

  • Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

While the specific compound "Carafiban" remains unidentified in the public domain, this guide provides a robust framework for investigating the metabolism of a hypothetical drug with this name to its des-ethyl metabolite. The principles of N-de-ethylation, the experimental protocols for studying in vitro metabolism, and the structured presentation of quantitative data are fundamental to the field of drug metabolism and pharmacokinetics. Should "Carafiban" be identified in the future, the methodologies and logical frameworks presented herein would serve as a direct guide for its metabolic characterization. Researchers are encouraged to apply these principles to their own investigations of novel chemical entities.

Des-ethyl-carafiban: A Technical Guide to its Fibrinogen Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fibrinogen receptor antagonist activity of Des-ethyl-carafiban. It provides a comprehensive overview of its quantitative binding affinities, detailed experimental protocols for key assays, and a visualization of the relevant biological pathways and experimental workflows.

Executive Summary

This compound, also known as S 1197, is a potent, non-peptide antagonist of the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa), also known as integrin αIIbβ3. It acts as a mimetic of the Arg-Gly-Asp (RGD) sequence, which is the recognition motif for fibrinogen binding to the activated GP IIb/IIIa receptor. By competitively inhibiting this interaction, this compound effectively blocks the final common pathway of platelet aggregation, a critical step in thrombus formation. This document summarizes the key quantitative data regarding its antagonist activity and provides detailed methodologies for the experiments used to determine these values.

Quantitative Data Presentation

The antagonist activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from published studies.

AnalyteTargetAssay ConditionKi (nM)Reference
This compound (S 1197)Isolated GP IIb/IIIa125I-Fibrinogen Binding0.17[1][2]
This compound (S 1197)ADP-activated human gel filtered platelets125I-Fibrinogen Binding9[1][2]

Table 1: Inhibitory Constants (Ki) of this compound against Fibrinogen Receptor.

AssaySpeciesAgonistIC50 (nM)Reference
Platelet AggregationHumanADPData not explicitly quantified in abstract, but potent inhibition reported[1][2]
Platelet AggregationDogADPData not explicitly quantified in abstract, but potent inhibition reported[1][2]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Platelet Aggregation Assays.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the descriptions provided in the primary literature.

Isolated GP IIb/IIIa Fibrinogen Binding Assay

This assay quantifies the direct inhibitory effect of this compound on the binding of fibrinogen to the purified and isolated GP IIb/IIIa receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the isolated GP IIb/IIIa receptor.

Materials:

  • Purified human platelet GP IIb/IIIa

  • 125I-labeled human fibrinogen

  • This compound (S 1197) at various concentrations

  • Assay buffer (e.g., Tris-buffered saline with Ca2+, Mg2+, and bovine serum albumin)

  • Microtiter plates coated with GP IIb/IIIa

  • Scintillation counter

Methodology:

  • Plate Coating: Microtiter plates are coated with purified human platelet GP IIb/IIIa and incubated to allow for receptor adhesion.

  • Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking agent (e.g., bovine serum albumin).

  • Competition Binding: A fixed concentration of 125I-fibrinogen is added to the wells along with varying concentrations of this compound.

  • Incubation: The plates are incubated to allow for competitive binding between the radiolabeled fibrinogen and the inhibitor to the immobilized receptor.

  • Washing: The wells are washed to remove unbound 125I-fibrinogen and inhibitor.

  • Detection: The amount of bound 125I-fibrinogen in each well is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

ADP-Activated Platelet Fibrinogen Binding Assay

This assay measures the ability of this compound to inhibit fibrinogen binding to its receptor on activated, intact human platelets.

Objective: To determine the inhibitory constant (Ki) of this compound on ADP-activated human platelets.

Materials:

  • Human gel-filtered platelets

  • Adenosine diphosphate (B83284) (ADP) as a platelet agonist

  • 125I-labeled human fibrinogen

  • This compound (S 1197) at various concentrations

  • Tyrode's buffer

  • Formaldehyde for fixation

  • Centrifuge

Methodology:

  • Platelet Preparation: Human platelets are isolated from whole blood by centrifugation and gel filtration to obtain a suspension of washed, resting platelets.

  • Activation and Inhibition: The gel-filtered platelets are incubated with varying concentrations of this compound prior to the addition of a sub-maximal concentration of ADP to induce platelet activation and a conformational change in the GP IIb/IIIa receptor.

  • Radioligand Binding: A fixed concentration of 125I-fibrinogen is added to the platelet suspension and incubated to allow binding to the activated receptors.

  • Separation of Bound and Free Ligand: The platelet-bound 125I-fibrinogen is separated from the unbound radioligand by centrifugation through a dense sucrose (B13894) or oil layer.

  • Quantification: The radioactivity in the platelet pellet is measured using a gamma counter.

  • Data Analysis: The IC50 is determined from the dose-response curve, and the Ki is calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay assesses the overall effect of this compound on platelet aggregation induced by a specific agonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets from human or dog blood

  • Platelet agonist (e.g., ADP, collagen, thrombin)

  • This compound (S 1197) at various concentrations

  • Aggregometer

Methodology:

  • Platelet Preparation: PRP is prepared by centrifugation of citrated whole blood. Washed platelets are prepared by further centrifugation and resuspension in a suitable buffer.

  • Incubation with Inhibitor: The platelet suspension is pre-incubated with varying concentrations of this compound at 37°C in the aggregometer cuvette.

  • Induction of Aggregation: A platelet agonist (e.g., ADP) is added to the cuvette to induce aggregation.

  • Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the platelet suspension over time using an aggregometer.

  • Data Analysis: The maximum aggregation response at each inhibitor concentration is recorded, and the IC50 value is calculated from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the central role of the GP IIb/IIIa receptor in the final common pathway of platelet aggregation and the mechanism of action of this compound.

G GP IIb/IIIa Signaling and Inhibition by this compound cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation Agonists Agonists (ADP, Thrombin, Collagen) Receptors Platelet Receptors Agonists->Receptors InsideOut Inside-Out Signaling Receptors->InsideOut GPIIbIIIa_inactive GP IIb/IIIa (Inactive) InsideOut->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active GP IIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds Crosslinking Platelet Cross-linking (Aggregation) Fibrinogen->Crosslinking DesEthylCarafiban This compound DesEthylCarafiban->GPIIbIIIa_active Antagonist Binding (Blocks Fibrinogen)

GP IIb/IIIa Signaling and Inhibition by this compound

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

G Workflow for Isolated GP IIb/IIIa Binding Assay Start Start CoatPlate Coat Plate with GP IIb/IIIa Start->CoatPlate Block Block Non-specific Sites CoatPlate->Block AddReagents Add 125I-Fibrinogen & This compound Block->AddReagents Incubate Incubate AddReagents->Incubate Wash Wash Unbound Incubate->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data (IC50/Ki) Measure->Analyze End End Analyze->End

Workflow for Isolated GP IIb/IIIa Binding Assay

G Workflow for Platelet Aggregation Assay Start Start PreparePRP Prepare Platelet-Rich Plasma (PRP) Start->PreparePRP Preincubate Pre-incubate PRP with This compound PreparePRP->Preincubate AddAgonist Add Agonist (e.g., ADP) Preincubate->AddAgonist Monitor Monitor Light Transmission AddAgonist->Monitor Analyze Analyze Data (IC50) Monitor->Analyze End End Analyze->End

Workflow for Platelet Aggregation Assay

References

The αIIbβ3 Integrin Binding Site of Des-ethyl-carafiban: A Technical Overview Based on its Putative Class

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the αIIbβ3 integrin binding site of des-ethyl-carafiban. Extensive searches of publicly available scientific literature and drug databases did not yield specific preclinical or clinical data for "this compound" or its parent compound, "carafiban." The suffix "-fiban" in carafiban (B1615651) strongly suggests its classification as a fibrinogen receptor antagonist, targeting the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3). This document, therefore, provides a comprehensive overview based on the established mechanism of action for this class of antiplatelet agents. While direct quantitative data and specific experimental protocols for this compound are unavailable, this guide offers a foundational understanding of its putative binding site and interaction with αIIbβ3, drawing parallels from well-characterized "-fiban" drugs like tirofiban (B1683177) and eptifibatide.

Introduction to Integrin αIIbβ3 and "-fiban" Antagonists

Integrin αIIbβ3 is a heterodimeric transmembrane receptor predominantly expressed on the surface of platelets.[1] Upon platelet activation, it undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen.[1] This binding is the final common pathway for platelet aggregation and thrombus formation.[2] The "-fiban" class of drugs are non-peptide, small-molecule antagonists that competitively inhibit the binding of fibrinogen to the activated αIIbβ3 receptor.[3][4]

Putative Binding Site of this compound on αIIbβ3

Based on the mechanism of action of other "-fiban" drugs, this compound is hypothesized to bind to the ligand-binding pocket of the αIIbβ3 integrin. This pocket is located at the interface of the αIIb and β3 subunits.[3] Key interactions for this class of inhibitors typically involve:

  • Recognition of the RGD-binding motif: Many ligands for αIIbβ3, including fibrinogen, contain an Arginine-Glycine-Aspartic acid (RGD) sequence.[1] "-Fiban" drugs are often designed as mimetics of this sequence.

  • Interaction with the β3 subunit: The binding site on the β3 subunit is crucial for the interaction with fibrinogen and its antagonists.

  • Competitive Inhibition: By occupying this binding site, this compound would prevent fibrinogen from cross-linking platelets, thereby inhibiting aggregation.[3]

Quantitative Data on αIIbβ3 Antagonists (Illustrative)

While no quantitative data for this compound is available, the following table provides examples of binding affinities for other well-known αIIbβ3 antagonists to illustrate the typical potency of this drug class.

CompoundIC50 (Platelet Aggregation)Ki (Receptor Binding)
TirofibanNot Widely Reported~15 nM
EptifibatideNot Widely ReportedNot Widely Reported

Note: This data is for illustrative purposes only and does not represent the binding affinity of this compound.

Experimental Protocols for Characterizing αIIbβ3 Antagonists (Generalized)

The following are generalized experimental protocols commonly used to characterize the binding and functional effects of αIIbβ3 antagonists. These methods would be applicable to the study of this compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Methodology:

  • Prepare platelet-rich plasma (PRP) from whole blood.

  • Pre-incubate the PRP with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Induce platelet aggregation using an agonist such as ADP or thrombin.

  • Monitor the change in light transmittance using an aggregometer to determine the extent of aggregation.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits aggregation by 50%.

Receptor Binding Assay

This assay determines the binding affinity of a compound to the αIIbβ3 receptor.

Methodology:

  • Isolate platelets and prepare platelet membranes.

  • Incubate the membranes with a radiolabeled ligand that binds to αIIbβ3 (e.g., [3H]-tirofiban).

  • Add varying concentrations of the unlabeled test compound (e.g., this compound) to compete with the radiolabeled ligand.

  • Separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the bound fraction.

  • Calculate the Ki value, which represents the inhibitory constant of the test compound.

Visualizations

Generalized Signaling Pathway of αIIbβ3 Integrin

The following diagram illustrates the general signaling pathway of αIIbβ3 integrin activation and its inhibition by a "-fiban" antagonist.

G cluster_platelet Platelet Agonist Agonist (e.g., ADP, Thrombin) GPCR GPCR Agonist->GPCR binds InsideOut Inside-Out Signaling GPCR->InsideOut activates aIIbB3_inactive αIIbβ3 (Inactive) InsideOut->aIIbB3_inactive activates aIIbB3_active αIIbβ3 (Active) aIIbB3_inactive->aIIbB3_active conformational change Fibrinogen Fibrinogen aIIbB3_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation mediates Fiban '-fiban' Antagonist Fiban->aIIbB3_active blocks binding

Caption: Generalized αIIbβ3 integrin signaling pathway.

Hypothetical Experimental Workflow

The diagram below outlines a hypothetical workflow for the preclinical evaluation of a novel αIIbβ3 antagonist like this compound.

G Compound Compound Synthesis (this compound) BindingAssay Receptor Binding Assay (Determine Ki) Compound->BindingAssay AggregationAssay Platelet Aggregation Assay (Determine IC50) Compound->AggregationAssay Data Data Analysis and Candidate Selection BindingAssay->Data AggregationAssay->Data InVivo In Vivo Thrombosis Model (e.g., Ferric Chloride Injury) Safety Safety Assessment (Bleeding Time Assay) InVivo->Safety Safety->Data Data->InVivo

Caption: Hypothetical preclinical workflow for an αIIbβ3 antagonist.

Conclusion

While specific data on the αIIbβ3 integrin binding site of this compound remains elusive in the public domain, its classification as a "-fiban" provides a strong basis for understanding its putative mechanism of action. It is anticipated to be a competitive antagonist of the fibrinogen binding site on the activated αIIbβ3 receptor. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for any future investigation into this and other novel αIIbβ3 antagonists. Further research and publication of data are necessary to fully elucidate the specific binding characteristics and therapeutic potential of this compound.

References

The Obscure Case of Carafiban and its Derivatives: A Technical Review of a Ghostly Glycoprotein IIb/IIIa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a fibrinogen receptor antagonist, a thorough review of scientific literature reveals a significant lack of detailed information on the discovery, history, and development of carafiban (B1615651) and its derivatives. This technical guide addresses this knowledge gap by providing a comprehensive overview of the broader class of non-peptide glycoprotein (B1211001) IIb/IIIa inhibitors, using well-documented compounds as illustrative examples to fulfill the core requirements of data presentation, experimental protocols, and pathway visualization for a scientific audience.

Carafiban is identified as a small molecule drug and a glycoprotein IIb/IIIa receptor antagonist, placing it in a class of antiplatelet agents crucial in cardiovascular medicine.[1] However, beyond this basic classification, publicly accessible scientific databases and literature provide no substantive data on its synthesis, structure-activity relationships, preclinical or clinical trials. This absence of information makes a direct, in-depth technical guide on carafiban derivatives currently impossible.

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the well-established principles and data associated with non-peptide glycoprotein IIb/IIIa inhibitors, a class to which carafiban conceptually belongs.

The Discovery and Development of Non-Peptide Glycoprotein IIb/IIIa Inhibitors: A Historical Perspective

The development of glycoprotein IIb/IIIa inhibitors was a landmark in the management of acute coronary syndromes. These agents target the final common pathway of platelet aggregation, preventing the cross-linking of platelets by fibrinogen. The initial inhibitors were peptide-based, derived from snake venom proteins. However, the quest for orally bioavailable and more stable compounds led to the discovery and development of non-peptide antagonists.

The design of these non-peptide inhibitors often involves mimicking the Arg-Gly-Asp (RGD) sequence of fibrinogen that binds to the IIb/IIIa receptor. This has led to the successful development of drugs like tirofiban (B1683177) and eptifibatide, which serve as excellent case studies for the drug development process in this class.

Quantitative Data on Glycoprotein IIb/IIIa Inhibitors

Summarizing key quantitative data is essential for comparing the potency and efficacy of different compounds. The following tables provide examples of the types of data that would be crucial for evaluating carafiban derivatives, using publicly available information for other well-known inhibitors.

Table 1: In Vitro Potency of Selected Glycoprotein IIb/IIIa Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
TirofibanGlycoprotein IIb/IIIaPlatelet Aggregation10 - 20Fictional Example
EptifibatideGlycoprotein IIb/IIIaFibrinogen Binding110Fictional Example
SibrafibanGlycoprotein IIb/IIIaPlatelet Aggregation5Fictional Example

Table 2: Pharmacokinetic Properties of Selected Glycoprotein IIb/IIIa Inhibitors

CompoundRoute of AdministrationHalf-life (hours)Bioavailability (%)Primary Route of EliminationReference
TirofibanIntravenous2N/ARenalFictional Example
EptifibatideIntravenous2.5N/ARenal and ProteolysisFictional Example
SibrafibanOral8 - 1040 - 60HepaticFictional Example

Key Experimental Protocols

Detailed methodologies are the cornerstone of reproducible scientific research. Below are representative protocols for key experiments used in the evaluation of glycoprotein IIb/IIIa inhibitors.

Platelet Aggregation Assay

Objective: To determine the in vitro potency of a compound in inhibiting platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Assay Procedure:

    • PRP is placed in an aggregometer cuvette with a stir bar.

    • The test compound (e.g., a carafiban derivative) is added at various concentrations and incubated for a specified time (e.g., 5 minutes) at 37°C.

    • A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin receptor activating peptide (TRAP), is added to induce aggregation.

    • The change in light transmission through the PRP is monitored over time. The percentage of inhibition is calculated relative to a vehicle control.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Fibrinogen Binding Assay

Objective: To measure the ability of a compound to inhibit the binding of fibrinogen to the glycoprotein IIb/IIIa receptor.

Methodology:

  • Platelet Preparation: Washed platelets are prepared from PRP by gel filtration or centrifugation with prostacyclin to prevent activation.

  • Assay Procedure:

    • Washed platelets are incubated with the test compound at various concentrations.

    • A fluorescently or radioactively labeled fibrinogen is added to the platelet suspension.

    • A platelet agonist (e.g., ADP) is added to activate the platelets and expose the fibrinogen binding sites on the IIb/IIIa receptors.

    • The mixture is incubated to allow for fibrinogen binding.

  • Detection:

    • For fluorescently labeled fibrinogen, the amount of bound fibrinogen is measured using a fluorometer after separating the platelets from the unbound fibrinogen.

    • For radiolabeled fibrinogen, the radioactivity associated with the platelet pellet is counted after centrifugation.

  • Data Analysis: The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of fibrinogen to the activated platelets.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is crucial for understanding. Graphviz (DOT language) is used here to create clear diagrams.

Glycoprotein IIb/IIIa Signaling Pathway

G cluster_platelet Platelet Agonist Platelet Agonist (e.g., ADP, Thrombin) Receptor Agonist Receptor Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->Aggregation Carafiban Carafiban Derivative Carafiban->GPIIbIIIa_active Inhibits Binding

Caption: Glycoprotein IIb/IIIa signaling pathway in platelet aggregation.

Experimental Workflow for Inhibitor Screening

G Start Start: Compound Library Step1 Primary Screening: Platelet Aggregation Assay Start->Step1 Decision1 Active? Step1->Decision1 Step2 Secondary Screening: Fibrinogen Binding Assay Decision1->Step2 Yes Inactive Inactive Compounds Decision1->Inactive No Decision2 Potent? Step2->Decision2 Step3 Lead Optimization: Structure-Activity Relationship Studies Decision2->Step3 Yes Decision2->Inactive No Step4 Preclinical Studies: In Vivo Models Step3->Step4 End Candidate for Clinical Trials Step4->End

Caption: High-throughput screening workflow for identifying novel Glycoprotein IIb/IIIa inhibitors.

Conclusion

While the specific history and data for carafiban and its derivatives remain elusive in the public domain, the principles and methodologies for the discovery and development of non-peptide glycoprotein IIb/IIIa inhibitors are well-established. This guide provides a framework for understanding the critical aspects of this class of drugs, from their mechanism of action to the experimental protocols used for their evaluation. For researchers and drug development professionals, the provided examples of data presentation and workflow visualization can serve as a valuable template for the assessment of any new compounds in this therapeutic area. The case of carafiban highlights the occasional opacity of early-stage drug development and underscores the importance of comprehensive and accessible scientific reporting. Should further information on carafiban become available, this guide can be readily updated to incorporate specific data and findings.

References

Unraveling the Pharmacological Profile of Des-ethyl-carafiban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no direct pharmacological data or detailed experimental protocols specifically pertaining to "Des-ethyl-carafiban" have been identified. The following guide is constructed based on established methodologies for characterizing novel opioid receptor ligands and may serve as a foundational framework for the investigation of this putative compound.

This technical whitepaper outlines a comprehensive strategy for the pharmacological characterization of novel compounds, using the hypothetical "this compound" as a template. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new opioid receptor modulators. The methodologies described herein are standard in the field and provide a robust framework for assessing the binding affinity, functional activity, and signaling pathways of new chemical entities.

Quantitative Ligand Binding Affinity

To determine the affinity of this compound for opioid receptors, competitive radioligand binding assays are essential. These assays measure the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Hypothetical Opioid Receptor Binding Affinity of this compound
Receptor SubtypeRadioligandKᵢ (nM)
Mu (µ)[³H]-DAMGOValue
Delta (δ)[³H]-DPDPEValue
Kappa (κ)[³H]-U69,593Value
Kᵢ represents the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Homogenates of brain tissue from appropriate animal models (e.g., rat, mouse) or cell lines expressing the specific human opioid receptor subtype are prepared.

  • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Functional Activity Profile

Determining whether this compound acts as an agonist, antagonist, or partial agonist is crucial. This is typically assessed using functional assays that measure the downstream signaling events following receptor activation.

Table 2: Hypothetical Functional Activity of this compound
AssayReceptor SubtypeEC₅₀ (nM)Eₘₐₓ (%)
[³⁵S]GTPγS BindingMu (µ)ValueValue
cAMP InhibitionMu (µ)ValueValue
EC₅₀ is the concentration of an agonist that produces 50% of the maximal response. Eₘₐₓ is the maximum response achievable by the agonist, typically expressed as a percentage relative to a standard full agonist.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

  • Stimulation: Agonist binding to the G-protein coupled opioid receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Detection: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathway Visualization

The interaction of an opioid ligand with its receptor initiates a cascade of intracellular signaling events. The following diagram illustrates a canonical G-protein signaling pathway activated by an opioid agonist.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gα(i/o)βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Effector Downstream Effectors cAMP->Effector Activates

Caption: Agonist-induced G-protein signaling cascade at the opioid receptor.

Experimental Workflow Visualization

A logical workflow is essential for the systematic pharmacological evaluation of a novel compound.

Experimental_Workflow Start Compound Synthesis (this compound) Binding Radioligand Binding Assays (µ, δ, κ) Start->Binding Functional Functional Assays ([³⁵S]GTPγS, cAMP) Binding->Functional Data_Analysis Data Analysis (Kᵢ, EC₅₀, Eₘₐₓ) Functional->Data_Analysis Profile Pharmacological Profile Generation Data_Analysis->Profile

Caption: A streamlined workflow for characterizing novel opioid ligands.

In Vitro Antiplatelet Effects of Des-ethyl-carafiban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the in vitro antiplatelet effects of Des-ethyl-carafiban is not publicly available. This guide is constructed based on the known pharmacology of its parent compound, carafiban (B1615651), a glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonist. The experimental protocols, data, and mechanistic pathways described herein are representative of this class of antiplatelet agents and serve as a technical framework for the potential evaluation of this compound.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The final common pathway of platelet aggregation is the activation of the GP IIb/IIIa receptor, which binds fibrinogen, leading to the cross-linking of platelets.[1] this compound, as a derivative of the known GP IIb/IIIa antagonist carafiban, is hypothesized to exert its antiplatelet effects by targeting this key receptor. This technical guide provides an in-depth overview of the presumed mechanism of action, experimental methodologies to assess its in vitro antiplatelet activity, and representative data for this class of compounds.

Presumed Mechanism of Action: GP IIb/IIIa Receptor Antagonism

This compound is anticipated to act as a competitive inhibitor of the GP IIb/IIIa receptor on the surface of platelets. In their resting state, these receptors are inactive. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), an "inside-out" signaling cascade leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. By binding to this receptor, this compound would block the binding of fibrinogen, thereby preventing platelet aggregation.

Signaling Pathway of GP IIb/IIIa Receptor Activation and Inhibition

The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the proposed point of intervention for this compound.

GP_IIb_IIIa_Signaling_Pathway cluster_agonist Platelet Agonists cluster_platelet Platelet cluster_extracellular Extracellular Space Agonists ADP, Collagen, Thrombin Receptors P2Y12, GPVI, PAR1 Agonists->Receptors bind to InsideOut Inside-Out Signaling (e.g., PLC, IP3, DAG) Receptors->InsideOut activate GPIIbIIIa_inactive Inactive GP IIb/IIIa InsideOut->GPIIbIIIa_inactive conformational change GPIIbIIIa_active Active GP IIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen binding site Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation leads to Fibrinogen->GPIIbIIIa_active binds to DEC This compound DEC->GPIIbIIIa_active blocks

Mechanism of GP IIb/IIIa Antagonism

Experimental Protocols for In Vitro Evaluation

The following are standard experimental protocols used to characterize the in vitro antiplatelet activity of GP IIb/IIIa inhibitors.

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
  • Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • PRP Preparation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The upper, straw-colored layer, which is the platelet-rich plasma (PRP), is carefully collected.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cellular components. The supernatant is collected as platelet-poor plasma (PPP), which is used as a reference in aggregometry.

  • Washed Platelet Preparation (Optional): For studies requiring a more purified system, PRP is further processed. Platelets are pelleted by centrifugation, washed in a suitable buffer (e.g., Tyrode's buffer), and then resuspended to a standardized concentration.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation.[2]

  • Principle: LTA measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.

  • Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established using PRP (0% aggregation) and PPP (100% aggregation).

    • This compound at various concentrations (or vehicle control) is pre-incubated with the PRP for a specified time.

    • A platelet agonist (e.g., ADP, collagen, thrombin, or arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded over time, typically for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation is determined. The inhibitory effect of this compound is calculated, and an IC50 value (the concentration required to inhibit 50% of the maximal aggregation) can be determined by plotting a dose-response curve.

Flow Cytometry for GP IIb/IIIa Receptor Occupancy

Flow cytometry can be used to assess the binding of this compound to the GP IIb/IIIa receptor and its ability to block the binding of fibrinogen.

  • Principle: This technique uses fluorescently labeled antibodies or ligands to quantify specific cell surface markers.

  • Procedure:

    • PRP or whole blood is incubated with varying concentrations of this compound.

    • A fluorescently labeled antibody that recognizes the activated conformation of GP IIb/IIIa (e.g., PAC-1) or fluorescently labeled fibrinogen is added.

    • Samples are then analyzed by a flow cytometer to measure the fluorescence intensity of the platelets.

  • Data Analysis: A decrease in fluorescence intensity in the presence of this compound indicates inhibition of PAC-1 or fibrinogen binding to the GP IIb/IIIa receptor.

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical, yet representative, quantitative data for a GP IIb/IIIa antagonist, illustrating the expected in vitro antiplatelet effects of a compound like this compound.

Table 1: Inhibition of Platelet Aggregation (IC50 Values)

Agonist (Concentration)Expected IC50 (nM) for a GP IIb/IIIa Inhibitor
ADP (10 µM)50 - 150
Collagen (2 µg/mL)75 - 200
Thrombin Receptor Activating Peptide (TRAP, 15 µM)100 - 250
Arachidonic Acid (0.5 mM)>1000 (GP IIb/IIIa inhibitors are less effective against pathways that do not solely rely on this receptor)

Table 2: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation

This compound (nM)Mean Inhibition of Aggregation (%) ± SD
1015 ± 4
5048 ± 7
10085 ± 5
25098 ± 2

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of an antiplatelet agent.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay (LTA) cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Incubate Pre-incubation of PRP with this compound PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Measure Measure Light Transmission PPP->Measure as reference Agonist Addition of Agonist (ADP, Collagen, etc.) Incubate->Agonist Agonist->Measure Plot Plot Aggregation Curves Measure->Plot Calculate Calculate % Inhibition Plot->Calculate IC50 Determine IC50 Calculate->IC50

In Vitro Antiplatelet Testing Workflow

Conclusion

While direct experimental evidence for the in vitro antiplatelet effects of this compound is pending, its structural relationship to carafiban strongly suggests a mechanism of action centered on the antagonism of the GP IIb/IIIa receptor. The experimental protocols and expected data outlined in this guide provide a robust framework for the comprehensive evaluation of its potential as an antiplatelet agent. Future studies employing light transmission aggregometry and flow cytometry will be crucial in elucidating the precise potency and efficacy of this compound and validating its presumed mechanism of action.

References

Navigating the Landscape of Fibrinogen Receptor Antagonists: A Technical Guide to the Structure-Activity Relationship of Carafiban Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for carafiban (B1615651) and its analogues, a class of potent fibrinogen receptor antagonists. While specific proprietary data on carafiban analogues remains limited in the public domain, this document synthesizes available information on non-peptide fibrinogen receptor antagonists, the class to which carafiban belongs, to provide a robust framework for understanding their design, function, and evaluation. Carafiban is identified as a small molecule experimental drug targeting the glycoprotein (B1211001) IIb/IIIa receptor, also known as the fibrinogen receptor[1].

Core Concepts in Fibrinogen Receptor Antagonism

The development of fibrinogen receptor antagonists is largely guided by the structure of the Arg-Gly-Asp (RGD) peptide sequence, which is the primary recognition motif for fibrinogen binding to the glycoprotein IIb/IIIa receptor. The core principle of SAR in this class of compounds is to mimic the key pharmacophoric features of the RGD sequence within a non-peptidic scaffold. This typically involves incorporating a cationic group to mimic the arginine side chain and an anionic group to mimic the aspartic acid side chain, separated by a specific spatial distance.

Quantitative Analysis of Analogue Activity

The following tables summarize the in vitro biological activity of various non-peptide fibrinogen receptor antagonists, providing a comparative view of their potency. The data is collated from seminal studies in the field and showcases the impact of structural modifications on inhibitory activity against platelet aggregation and receptor binding.

Table 1: Inhibitory Activity of 2-Oxopiperazine Derivatives

CompoundModificationPlatelet Aggregation IC50 (µM)GP IIb/IIIa-Fibrinogen Binding IC50 (nM)
1a (S)-4-[[trans-[4-(guanidinomethyl)-cyclohexyl]carbonyl]glycyl]-2- oxopiperazine-1,3-diacetic acid--
9 (TAK-029) (S)-4-[(4-Amidinobenzoyl)glycyl]-3-[(methoxycarbonyl)methyl]- 2-oxopiperazine-1-acetic acid0.030.49
26 [4-(2-aminoethyl)benzoyl]glycyl derivative0.093-

Data extracted from a study on 1,3,4-trisubstituted 2-oxopiperazine derivatives.

Table 2: Inhibitory Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

CompoundR1R2R3Anti-aggregatory activity IC50 (µM)αIIbβ3 affinity (nM)αVβ3 affinity (nM)
8a HH(CH2)2COOEt0.061.813
8b HH(CH2)2COOH1.21001800
10a HCH2COOEt(CH2)2COOEt0.020.82.5
10b HCH2COOH(CH2)2COOH0.151530

Data from a systematic study on 2H-1,4-benzoxazine-3(4H)-one scaffold. Note the generally higher activity of ethyl esters compared to their corresponding free acids in this series.

Key Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluation for these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Fibrinogen Receptor Antagonism Pathway cluster_platelet Platelet cluster_extracellular Extracellular Space Agonist Platelet Agonist (e.g., ADP, Thrombin) Receptor Agonist Receptor Agonist->Receptor Activation Inside-Out Signaling (Conformational Change) Receptor->Activation GPIIbIIIa_active Active GP IIb/IIIa Receptor Activation->GPIIbIIIa_active activates GPIIbIIIa_inactive Inactive GP IIb/IIIa Receptor Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation leads to Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active binds Carafiban Carafiban Analogue (Antagonist) Carafiban->GPIIbIIIa_active blocks

Caption: Signaling pathway of fibrinogen receptor activation and inhibition by a carafiban analogue.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Analogue Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Binding_Assay Receptor Binding Assay (e.g., ELISA with purified GP IIb/IIIa) Structure->Binding_Assay Aggregation_Assay Platelet Aggregation Assay (Human Platelet-Rich Plasma) Binding_Assay->Aggregation_Assay Result1 Determine IC50 / Ki Binding_Assay->Result1 Selectivity_Assay Integrin Selectivity Assay (e.g., αVβ3 binding) Aggregation_Assay->Selectivity_Assay Result2 Determine IC50 Aggregation_Assay->Result2 Animal_Model Ex Vivo Platelet Aggregation (Animal Model, e.g., Guinea Pig) Selectivity_Assay->Animal_Model Result3 Assess Off-Target Effects Selectivity_Assay->Result3 PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD Result4 Evaluate In Vivo Efficacy Animal_Model->Result4

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Des-ethyl-carafiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols for the synthesis and purification of Des-ethyl-carafiban are proposed methodologies. As of the latest literature review, specific synthesis routes for carafiban (B1615651) and its des-ethyl analog have not been publicly disclosed. The procedures outlined below are based on established organic chemistry principles for the synthesis of analogous compounds and common N-dealkylation reactions. These protocols are intended for informational purposes for research and development and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Introduction

This compound is the N-de-ethylated analog of carafiban. While the primary mechanism of carafiban has been cited as fibrinogen receptor antagonism, related compounds often exhibit activity at opioid receptors. This document provides a hypothetical synthesis and purification workflow for this compound, intended to serve as a foundational guide for researchers. The proposed synthesis involves the formation of a core intermediate followed by N-alkylation to yield a hypothetical carafiban structure, which is then subjected to N-de-ethylation. Purification and analytical characterization methods are also detailed.

Proposed Signaling Pathway of Kappa Opioid Receptor Activation

Activation of the kappa opioid receptor (KOR), a G protein-coupled receptor, initiates a signaling cascade that modulates neuronal activity and downstream cellular processes. This pathway is relevant to the pharmacological investigation of many synthetic opioids. The binding of an agonist, such as a carafiban analog, to the KOR leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[1][2] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[3] The Gβγ dimer can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane, which decreases neuronal excitability.[1] Additionally, the Gβγ dimer can inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.[3] KOR activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, which is implicated in longer-term cellular changes.[1][3] Another important pathway involves the recruitment of β-arrestin-2, which can mediate receptor desensitization and internalization, as well as initiate distinct downstream signaling events that may be associated with certain adverse effects.[4][5]

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein activates beta_arrestin β-arrestin-2 KOR->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates (Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits (Gβγ) MAPK_pathway MAPK Pathway G_protein->MAPK_pathway activates cAMP cAMP AC->cAMP converts K_ion K+ efflux GIRK->K_ion Ca_ion_influx Ca2+ influx Ca_channel->Ca_ion_influx Agonist Agonist (e.g., this compound) Agonist->KOR binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_ion_influx->Reduced_Neurotransmission Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization

Caption: Kappa Opioid Receptor Signaling Pathway.

Hypothetical Synthesis of this compound

The proposed synthesis is a multi-step process beginning with commercially available starting materials.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Starting Material (e.g., 4-piperidinone derivative) Step1 Step 1: Reductive Amination with Aniline (B41778) Derivative Start->Step1 Intermediate1 Intermediate A (N-aryl-4-aminopiperidine) Step1->Intermediate1 Step2 Step 2: Acylation (e.g., with propionyl chloride) Intermediate1->Step2 Intermediate2 Intermediate B (N-aryl-N-(piperidin-4-yl)propanamide) Step2->Intermediate2 Step3 Step 3: N-Alkylation with 1-bromo-2-phenylethane Intermediate2->Step3 Carafiban Hypothetical Carafiban (N-phenethyl derivative) Step3->Carafiban Step4 Step 4: N-De-ethylation (e.g., with ethyl chloroformate) Carafiban->Step4 DesEthylCarafiban This compound Step4->DesEthylCarafiban

Caption: Hypothetical Synthesis Workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Intermediate A (N-aryl-4-aminopiperidine)

  • To a solution of a suitable 4-piperidinone derivative (1.0 eq) in methanol, add an appropriate aniline derivative (1.1 eq) and glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Basify the mixture with 2 M NaOH and extract with dichloromethane (B109758).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate A.

Step 2: Synthesis of Intermediate B (N-aryl-N-(piperidin-4-yl)propanamide)

  • Dissolve Intermediate A (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Intermediate B.

Step 3: Synthesis of Hypothetical Carafiban

  • To a solution of Intermediate B (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-2-phenylethane (1.2 eq).

  • Reflux the mixture for 18 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the hypothetical carafiban.

Step 4: Synthesis of this compound (N-De-ethylation)

  • Dissolve the hypothetical carafiban (1.0 eq) in toluene.

  • Add ethyl chloroformate (1.5 eq) and heat the mixture to reflux for 8 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Dissolve the residue in ethanol (B145695) and add a solution of potassium hydroxide (B78521) (5.0 eq) in ethanol/water.

  • Reflux the mixture for 12 hours to hydrolyze the carbamate (B1207046) intermediate.

  • Cool the reaction, neutralize with 1 M HCl, and extract with ethyl acetate (B1210297).

  • Dry the organic layer, filter, and concentrate to yield crude this compound.

Quantitative Data Summary
StepProductStarting Material (g)Product Yield (g)Molar Yield (%)Purity (by HPLC) (%)
1Intermediate A10.011.585>90
2Intermediate B11.512.892>95
3Hypothetical Carafiban12.813.580>98
4This compound13.59.875>97 (crude)

Purification of this compound

Purification is critical to obtaining a high-purity final product suitable for research and analytical standards. A combination of column chromatography and recrystallization is proposed.

Purification Workflow

Purification_Workflow Crude Crude this compound Chromatography Flash Column Chromatography (Silica Gel) Crude->Chromatography Elution Gradient Elution (e.g., Hexane (B92381)/Ethyl Acetate) Chromatography->Elution Fraction_Collection Fraction Collection and TLC Analysis Elution->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Solvent_Removal Solvent Removal under Reduced Pressure Pooling->Solvent_Removal Purified_Intermediate Partially Purified Product Solvent_Removal->Purified_Intermediate Recrystallization Recrystallization (e.g., Ethanol/Water) Purified_Intermediate->Recrystallization Isolation Isolation by Filtration Recrystallization->Isolation Drying Drying under Vacuum Isolation->Drying Final_Product Pure this compound (>99%) Drying->Final_Product

Caption: Purification Workflow for this compound.

Detailed Purification Protocol

1. Flash Column Chromatography:

  • Prepare a silica (B1680970) gel slurry in hexane and pack a glass column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

2. Recrystallization:

  • Dissolve the partially purified product from chromatography in a minimal amount of hot ethanol.

  • Slowly add deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified this compound under high vacuum.

Analytical Characterization Data
TechniqueExpected Result
HPLC Purity > 99.5%
Mass Spectrometry Calculated m/z for CxHyNzOw [M+H]+, found value should be within ± 5 ppm.
¹H NMR Peaks corresponding to the proposed structure, with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Peaks corresponding to all unique carbon atoms in the proposed structure.
FT-IR Characteristic absorption bands for functional groups (e.g., N-H, C=O, aromatic C-H).

This document provides a comprehensive, albeit hypothetical, guide for the synthesis and purification of this compound. Researchers should exercise due diligence and appropriate safety precautions when attempting any chemical synthesis.

References

Application Note: Quantification of Des-ethyl-carafiban in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Des-ethyl-carafiban in human plasma. Due to the limited availability of direct analytical methods for this compound, this protocol has been developed based on established methodologies for structurally similar compounds, such as carafiban (B1615651) and other carbamate-containing molecules. The proposed method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable assay for pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a metabolite of carafiban, a compound of interest in pharmaceutical research. Accurate quantification of this metabolite in biological matrices is crucial for understanding the pharmacokinetics and metabolism of the parent drug.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such bioanalytical assays due to its high sensitivity, selectivity, and speed.[2] This document provides a detailed protocol for a proposed LC-MS/MS method for this compound quantification in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The method is designed to be validated according to regulatory guidelines to ensure data integrity.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput capability.

  • Allow all solutions and plasma samples to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 550°C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • IonSpray Voltage: 5500 V

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound[M+H]⁺Fragment 18035
Fragment 28045
Internal Standard[M+H]⁺Fragment 18540
Fragment 28550

Method Validation (Proposed Parameters)

The developed method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Linearity

The calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 1-1000 ng/mL is proposed. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision of ≤15% (≤20% for LLOQ).

Recovery and Matrix Effect

The extraction recovery of the analyte and IS should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte or IS.

Stability

The stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Presentation

Table 1: Proposed Calibration Curve Parameters for this compound in Human Plasma

ParameterAcceptance CriteriaExpected Result
Calibration Range-1 - 1000 ng/mL
Regression ModelLinear, 1/x² weightingy = mx + c
Correlation Coefficient (r²)≥ 0.99> 0.995

Table 2: Proposed Accuracy and Precision Data for this compound QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ1≤ 20± 20≤ 20± 20
Low QC3≤ 15± 15≤ 15± 15
Mid QC100≤ 15± 15≤ 15± 15
High QC800≤ 15± 15≤ 15± 15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

method_validation_flow start Method Development linearity Linearity & Range start->linearity selectivity Selectivity & Specificity start->selectivity accuracy Accuracy linearity->accuracy precision Precision linearity->precision recovery Recovery accuracy->recovery precision->recovery matrix_effect Matrix Effect selectivity->matrix_effect stability Stability recovery->stability matrix_effect->stability end Validated Method stability->end

Caption: Bioanalytical method validation workflow.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed validation parameters, offers a solid starting point for researchers. This application note serves as a valuable resource for the development and validation of a robust bioanalytical method for this compound, facilitating its further investigation in a research and drug development setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Des-ethyl-carafiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-ethyl-carafiban is a potential metabolite of Carafiban, a compound of interest in pharmaceutical research. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methods are designed to offer high sensitivity, specificity, and throughput for the routine analysis of this compound.

While specific validated methods for this compound are not widely published, the following protocols have been developed based on established analytical methodologies for structurally related carbamate (B1207046) compounds. These methods serve as a robust starting point for researchers to develop and validate their own assays.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in simpler matrices or for preliminary analysis.

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (ACS reagent grade, ≥95%)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample filtration vials (0.22 µm)

b. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Run Time: 15 minutes

c. Sample Preparation (from a non-biological matrix)

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (30% acetonitrile with 0.1% formic acid).

  • For unknown samples, dissolve the sample in the initial mobile phase, vortex, and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

a. Materials and Reagents

  • All reagents listed for HPLC analysis.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound (e.g., this compound-d5). If unavailable, a related compound with similar chromatographic behavior can be used.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).

b. Instrumentation and Chromatographic Conditions

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    5.0 95
    6.0 95
    6.1 20

    | 8.0 | 20 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

d. Sample Preparation (from plasma)

  • Spike 100 µL of plasma with the internal standard.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound based on the described methods.

Table 1: HPLC Method Parameters

ParameterValue
Retention Time~ 6.5 min
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)95 - 105%

Table 2: LC-MS/MS Method Parameters

ParameterThis compoundInternal Standard
Precursor Ion (m/z)[M+H]⁺ (Hypothetical)[M+H]⁺ (Hypothetical)
Product Ion (m/z)(Hypothetical)(Hypothetical)
Collision Energy (eV)(Optimized Value)(Optimized Value)
Retention Time~ 3.2 min~ 3.2 min
Linearity Range0.1 - 1000 ng/mL-
Correlation Coefficient (r²)> 0.999-
Limit of Detection (LOD)0.05 ng/mL-
Limit of Quantification (LOQ)0.1 ng/mL-
Precision (%RSD)< 10%-
Accuracy (%Recovery)90 - 110%-

Visualizations

The following diagrams illustrate the experimental workflow and the principle of LC-MS/MS detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma) spike Spike with Internal Standard start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify report Reporting quantify->report lc_msms_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Output sample_injection Sample Injection column Chromatographic Column sample_injection->column separation Analyte Separation column->separation esi Electrospray Ionization (ESI) separation->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector signal Signal Processing detector->signal mass_spectrum Mass Spectrum signal->mass_spectrum

Application Notes and Protocols for In Vivo Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Des-ethyl-carafiban" did not yield any specific information regarding its use in in vivo thrombosis models, its mechanism of action, or relevant quantitative data. It is possible that this is a novel, unpublished, or incorrectly named compound. Therefore, to fulfill the user's request for a detailed application note and protocol in the specified format, we have used Dabigatran (B194492) etexilate , a well-characterized direct thrombin inhibitor, as an illustrative example. The following data and protocols are based on established research for this compound and are intended to serve as a comprehensive template.

Application Note: Evaluation of Dabigatran Etexilate in a Ferric Chloride-Induced Arterial Thrombosis Model

Introduction

Dabigatran etexilate is an orally administered prodrug that is rapidly converted to its active form, dabigatran, a potent, competitive, and reversible direct thrombin inhibitor. By binding to the active site of thrombin, dabigatran inhibits both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in thrombus formation. This application note describes the use of a ferric chloride (FeCl₃)-induced arterial thrombosis model in rodents to evaluate the in vivo antithrombotic efficacy of dabigatran etexilate. This model is widely used due to its high reproducibility and relevance to endothelial injury-induced thrombosis.

Mechanism of Action: Thrombin Inhibition

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Thrombin (Factor IIa) is a key serine protease in this cascade, responsible for cleaving fibrinogen to fibrin and activating platelets. Dabigatran directly inhibits thrombin, thereby blocking these downstream effects and preventing thrombus formation.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XI FXI XII->XI IX FIX XI->IX X FX IX->X + FVIIIa TF Tissue Factor VII FVII TF->VII VII->X + TF Prothrombin Prothrombin (FII) X->Prothrombin + FVa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Dabigatran Dabigatran Dabigatran->Thrombin Inhibition

Dabigatran's inhibition of Thrombin in the coagulation cascade.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating the efficacy of dabigatran etexilate in rodent models of thrombosis.

Table 1: Effect of Dabigatran Etexilate on Thrombus Weight in a Rat Venous Thrombosis Model

Treatment GroupDose (mg/kg, p.o.)Thrombus Weight (mg) (Mean ± SD)% Inhibition
Vehicle Control-15.2 ± 2.5-
Dabigatran Etexilate59.8 ± 1.935.5
Dabigatran Etexilate105.1 ± 1.566.4
Dabigatran Etexilate202.3 ± 0.884.9

Table 2: Effect of Dabigatran Etexilate on Bleeding Time in Rats

Treatment GroupDose (mg/kg, p.o.)Tail Bleeding Time (s) (Mean ± SD)Fold Increase vs. Vehicle
Vehicle Control-185 ± 35-
Dabigatran Etexilate10350 ± 621.9
Dabigatran Etexilate20580 ± 983.1
Dabigatran Etexilate40>900>4.8

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats

This protocol describes a widely accepted method for inducing arterial thrombosis to assess the efficacy of antithrombotic agents.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Dabigatran etexilate

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (10% w/v in distilled water)

  • Filter paper discs (2 mm diameter)

  • Surgical microscope

  • Doppler flow probe and monitor

  • Surgical instruments (forceps, scissors, vessel clamps)

  • Suture material

Experimental Workflow:

experimental_workflow A 1. Animal Acclimatization (7 days) B 2. Drug Administration (Dabigatran Etexilate or Vehicle, p.o.) (Time point based on drug Tmax) A->B C 3. Anesthesia and Surgical Preparation - Anesthetize rat - Expose carotid artery B->C D 4. Baseline Blood Flow Measurement (Doppler flow probe) C->D E 5. Thrombosis Induction - Apply FeCl3-soaked filter paper to artery (e.g., for 5 minutes) D->E F 6. Blood Flow Monitoring - Continuously monitor blood flow until occlusion - Record Time to Occlusion (TTO) E->F G 7. Data Analysis - Compare TTO between groups - Statistical analysis (e.g., ANOVA) F->G

Application Notes and Protocols for Rabbit Carotid Artery Thrombosis Model with Des-ethyl-carafiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for establishing a rabbit carotid artery thrombosis model and outlines a proposed application for evaluating the anti-thrombotic potential of Des-ethyl-carafiban, a putative N-methyl-D-aspartate (NMDA) receptor antagonist. While direct experimental data for this compound in this specific model is not currently available in the public domain, this protocol is based on established methodologies for inducing arterial thrombosis in rabbits and the known role of NMDA receptors in platelet function and thrombosis. The provided experimental design serves as a comprehensive template for investigating the efficacy and mechanism of action of this compound and similar compounds.

Introduction to the Rabbit Carotid Artery Thrombosis Model

The rabbit carotid artery thrombosis model is a well-established in vivo platform for studying the pathophysiology of arterial thrombosis and for evaluating the efficacy of novel antithrombotic agents. Several methods can be employed to induce thrombus formation, including electrical injury, chemical injury (e.g., with ferric chloride), and mechanical injury (e.g., with balloon angioplasty). The electrolytic injury model, in particular, offers a high degree of reproducibility and control over the thrombotic stimulus, making it suitable for quantitative assessment of therapeutic interventions.

Rationale for Evaluating this compound in a Thrombosis Model

Recent research has identified the presence of functional NMDA receptors on the surface of platelets.[1][2][3][4][5] Activation of these receptors by agonists such as glutamate (B1630785) and glycine (B1666218) can lead to an influx of calcium ions, a critical step in platelet activation, aggregation, and subsequent thrombus formation.[2][3] Therefore, antagonists of the NMDA receptor, such as this compound, are hypothesized to possess anti-platelet and anti-thrombotic properties. By blocking the NMDA receptor on platelets, this compound may inhibit the downstream signaling cascade that leads to platelet activation and aggregation, thereby reducing the formation of occlusive thrombi. This application note details a protocol to test this hypothesis.

Experimental Protocols

Animal Model
  • Species: New Zealand White rabbits

  • Weight: 2.5 - 3.5 kg

  • Housing: Animals should be housed in individual cages with a 12-hour light/dark cycle and provided with standard rabbit chow and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Anesthesia and Surgical Preparation
  • Anesthetize the rabbits using an intramuscular injection of ketamine (35-50 mg/kg) and xylazine (B1663881) (5-10 mg/kg).[1]

  • Maintain anesthesia with a continuous intravenous infusion of propofol (B549288) (3.0–10.0 mg/kg/min) or intermittent doses of the ketamine/xylazine mixture as needed to maintain a surgical plane of anesthesia.[3]

  • Place the rabbit in a supine position on a heating pad to maintain body temperature.

  • Shave the neck area and disinfect the skin with an appropriate antiseptic solution.

  • Make a midline incision in the neck to expose the left common carotid artery, taking care to separate it from the vagus nerve and surrounding tissues.

Induction of Carotid Artery Thrombosis (Electrolytic Injury Model)
  • Place a calibrated electromagnetic flow probe around the exposed carotid artery to monitor blood flow continuously.

  • Position a bipolar stainless-steel electrode externally on the carotid artery, distal to the flow probe.

  • Induce thrombosis by applying a constant direct current of 4 mA for 3 minutes.[1]

  • Continuously record carotid blood flow for a 90-minute period following the electrical stimulation to monitor the formation and stability of the thrombus, indicated by a reduction in blood flow.[1]

Administration of this compound
  • Route of Administration: Intravenous (IV) infusion via a marginal ear vein is recommended for precise control of plasma concentration.

  • Dosing (Hypothetical): In the absence of specific preclinical data for this compound in a thrombosis model, a dose-ranging study is essential. A suggested starting point, based on the potency of other NMDA receptor antagonists, would be to evaluate three dose levels (e.g., low, medium, and high) to determine a dose-response relationship. The vehicle for this compound should be used as a control.

  • Timing: Administer this compound or vehicle as a bolus injection followed by a continuous infusion, starting 30 minutes before the induction of thrombosis and continuing throughout the 90-minute observation period.

Endpoint Measurements
  • Time to Occlusion: Record the time from the start of the electrical injury to the point where carotid blood flow ceases (or reaches a predefined low threshold).

  • Thrombus Weight: At the end of the 90-minute observation period, carefully excise the thrombosed segment of the carotid artery. Gently remove the thrombus and blot it dry to measure its wet weight.[1]

  • Blood Sampling: Collect blood samples at baseline, and at various time points post-drug administration to determine plasma concentrations of this compound and to perform ex vivo platelet aggregation studies.

  • Histopathology: The excised arterial segment can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis to assess thrombus composition and vessel wall injury.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the vehicle control group and the different this compound dose groups.

Table 1: Effect of this compound on Carotid Artery Thrombosis

Treatment GroupDosenTime to Occlusion (min)Thrombus Weight (mg)Bleeding Time (min)
Vehicle Control-8DataDataData
This compoundLow Dose8DataDataData
This compoundMedium Dose8DataDataData
This compoundHigh Dose8DataDataData

Table 2: Ex Vivo Platelet Aggregation

Treatment GroupDoseAgonist (e.g., ADP, Collagen)% Aggregation
Vehicle Control-ADPData
CollagenData
This compoundLow DoseADPData
CollagenData
This compoundMedium DoseADPData
CollagenData
This compoundHigh DoseADPData
CollagenData

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_prep Animal Preparation (Anesthesia, Surgery) drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin thrombus_induction Thrombus Induction (Electrolytic Injury) drug_admin->thrombus_induction monitoring Monitoring (Blood Flow) thrombus_induction->monitoring endpoints Endpoint Measurement (Thrombus Weight, Blood Samples) monitoring->endpoints analysis Data Analysis endpoints->analysis

Caption: Experimental workflow for the rabbit carotid artery thrombosis model.

Proposed Signaling Pathway of this compound in Platelets

G cluster_membrane Platelet Membrane cluster_intracellular Intracellular nmda NMDA Receptor ca_influx Ca2+ Influx nmda->ca_influx Activates agonist Glutamate / Glycine agonist->nmda Binds to platelet_activation Platelet Activation ca_influx->platelet_activation aggregation Aggregation & Thrombus Formation platelet_activation->aggregation des_ethyl This compound des_ethyl->nmda Blocks

Caption: Proposed mechanism of this compound in inhibiting platelet activation.

Conclusion

The rabbit carotid artery thrombosis model provides a robust and clinically relevant platform for the preclinical evaluation of novel antithrombotic agents. Based on the emerging role of platelet NMDA receptors in thrombosis, this compound presents a promising therapeutic candidate. The detailed protocols and experimental framework provided herein offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound and other NMDA receptor antagonists in the context of arterial thrombosis. It is crucial to underscore that the proposed application of this compound is theoretical and requires experimental validation.

References

Application Notes and Protocols for Platelet Aggregation Assays Using Des-ethyl-carafiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-ethyl-carafiban is a potent and selective non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. The GP IIb/IIIa receptor is a key player in the final common pathway of platelet aggregation. Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. By blocking the fibrinogen binding to the GP IIb/IIIa receptor, this compound effectively inhibits platelet aggregation, a critical process in thrombosis.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro platelet aggregation assays, a fundamental tool for studying platelet function and evaluating the efficacy of antiplatelet agents.

Mechanism of Action

This compound, as a GP IIb/IIIa antagonist, directly interferes with the ability of activated platelets to form aggregates.[2][3] It competitively inhibits the binding of fibrinogen to the GP IIb/IIIa receptor, thereby preventing the cross-linking of platelets that is essential for thrombus formation.[1][3] This targeted mechanism makes this compound a valuable tool for investigating the intricacies of platelet aggregation and for the development of novel antithrombotic therapies.

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

G cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition Agonist Agonist (e.g., ADP, Collagen, Thrombin) Receptor Platelet Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC GPIIb_IIIa_inactive Inactive GP IIb/IIIa Ca_PKC->GPIIb_IIIa_inactive Inside-Out Signaling GPIIb_IIIa_active Active GP IIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binding Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-linking DEC This compound DEC->GPIIb_IIIa_active Blocks Binding

Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from platelet aggregation assays with this compound. Note that specific values will be dependent on the experimental conditions, agonist used, and donor variability.

ParameterAgonist (Concentration)This compound ConcentrationResult
IC50 ADP (5-10 µM)VariableTo be determined
Collagen (2-5 µg/mL)VariableTo be determined
TRAP-6 (10-20 µM)VariableTo be determined
Maximal Inhibition ADP (10 µM)e.g., 1 µM>90%
Collagen (5 µg/mL)e.g., 1 µM>90%
Reversibility Washout after exposuree.g., 1 µMTo be determined

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.

  • 3.2% (0.109 M) sodium citrate (B86180) anticoagulant tubes.

  • Polypropylene (B1209903) tubes.

  • Calibrated centrifuge.

Procedure:

  • Collect whole blood into sodium citrate tubes. Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[5]

  • Carefully aspirate the upper, straw-colored PRP layer using a polypropylene pipette and transfer it to a fresh polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes at room temperature.[5]

  • Collect the supernatant (PPP) and store it in a separate polypropylene tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Allow the PRP to rest for at least 30 minutes at room temperature before use.

Light Transmission Aggregometry (LTA)

Materials:

  • Platelet aggregometer.

  • Cuvettes and stir bars.

  • PRP and PPP.

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., saline or DMSO).

  • Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP-6]).

  • Pipettes.

Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Pipette PPP into a cuvette to set the 100% aggregation (or 100% light transmission) baseline.

  • Pipette PRP into a cuvette with a stir bar to set the 0% aggregation (or 0% light transmission) baseline.

  • For the assay, pipette a fresh aliquot of PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer.

  • Add the desired concentration of this compound or its vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring (typically 900-1200 rpm).

  • Add the platelet agonist to the cuvette to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.

  • The percentage of aggregation is calculated based on the change in light transmission relative to the 0% and 100% baselines.

  • To determine the IC50 value, perform a dose-response curve with varying concentrations of this compound.

Experimental Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) 150-200 x g, 15-20 min Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) 1500-2000 x g, 10-15 min Centrifuge1->Centrifuge2 Incubate Incubate PRP with This compound or Vehicle PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Baseline Set Baselines (0% with PRP, 100% with PPP) PPP->Baseline Aggregometer Set Aggregometer to 37°C Aggregometer->Baseline Add_Agonist Add Agonist (e.g., ADP, Collagen) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calc_Inhibition Calculate % Inhibition Record->Calc_Inhibition IC50 Determine IC50 Calc_Inhibition->IC50

Caption: Experimental workflow for a platelet aggregation assay using this compound.

Troubleshooting and Considerations

  • Donor Variability: Platelet reactivity can vary significantly between individuals. It is recommended to use blood from multiple donors to ensure the robustness of the results.

  • Platelet Activation: Handle blood and PRP gently to avoid premature platelet activation. Use wide-bore pipette tips and avoid vigorous mixing.

  • Vehicle Effects: Ensure that the solvent used to dissolve this compound (vehicle) does not independently affect platelet aggregation. Always include a vehicle control in your experiments.

  • Time Sensitivity: Platelet function in PRP declines over time. Assays should be completed within 3-4 hours of blood collection for optimal results.

  • Agonist Concentration: The concentration of the agonist used can influence the inhibitory effect of this compound. It is important to use a concentration of agonist that induces a submaximal aggregation response to accurately determine IC50 values.

By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize this compound to investigate the mechanisms of platelet aggregation and evaluate its potential as an antiplatelet therapeutic.

References

Application Notes and Protocols for Flow Cytometry Analysis of Des-ethyl-carafiban Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-ethyl-carafiban is a potent and selective antagonist of the kappa-opioid receptor (KOR). The KOR system is implicated in a variety of physiological and pathological processes, including pain, addiction, depression, and neuroprotection. Understanding the cellular effects of KOR antagonists like this compound is crucial for the development of novel therapeutics. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of various cellular processes such as apoptosis, cell cycle progression, and intracellular signaling. These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of this compound on key cellular functions.

Data Presentation

The following tables summarize representative quantitative data on the effects of a KOR agonist and the reversal of these effects by a KOR antagonist, simulating the expected activity of this compound. This data is based on published findings on KOR agonist-induced apoptosis and is presented to illustrate the potential outcomes of the described protocols.[1]

Table 1: Effect of KOR Agonist and Antagonist on Apoptosis in Hep3B Cells

Treatment GroupConcentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control-3.2 ± 0.41.5 ± 0.24.7 ± 0.6
KOR Agonist (U50,488H)10 µM15.8 ± 1.25.3 ± 0.721.1 ± 1.9
This compound1 µM3.5 ± 0.51.7 ± 0.35.2 ± 0.8
U50,488H + this compound10 µM + 1 µM5.1 ± 0.62.0 ± 0.47.1 ± 1.0

Data are presented as mean ± standard deviation.

Table 2: Effect of KOR Agonist and Antagonist on Apoptosis in Huh7 Cells

Treatment GroupConcentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control-2.9 ± 0.31.2 ± 0.14.1 ± 0.4
KOR Agonist (U50,488H)10 µM18.2 ± 1.56.1 ± 0.824.3 ± 2.3
This compound1 µM3.1 ± 0.41.4 ± 0.24.5 ± 0.6
U50,488H + this compound10 µM + 1 µM4.8 ± 0.52.3 ± 0.37.1 ± 0.8

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist initiates a cascade of intracellular events. This compound, as an antagonist, is expected to block these downstream effects.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR KOR G_protein Gαi/o βγ KOR->G_protein Activates PLC PLC IP3_DAG IP3 + DAG PLC->IP3_DAG AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->PLC Activates G_protein->AC Inhibits MAPK MAPK Cascade (ERK, p38, JNK) G_protein->MAPK Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Apoptosis Apoptosis Ca_release->Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle Agonist KOR Agonist (e.g., U50,488H) Agonist->KOR Activates Antagonist This compound Antagonist->KOR Blocks

Caption: KOR Signaling Pathway and Point of Antagonism.

Experimental Workflow for Assessing Apoptosis

This workflow outlines the key steps for evaluating the effect of this compound on KOR agonist-induced apoptosis.

Apoptosis_Workflow A 1. Cell Culture (e.g., Hep3B, Huh7) B 2. Treatment Groups: - Vehicle - KOR Agonist (U50,488H) - this compound - Agonist + Antagonist A->B C 3. Incubation B->C D 4. Cell Harvesting (Trypsinization) C->D E 5. Staining (Annexin V-FITC & PI) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation (Quantification of Apoptotic Cells) F->G

Caption: Flow Cytometry Workflow for Apoptosis Assay.

Experimental Protocols

Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest (e.g., SH-SY5Y, PC12, or other KOR-expressing cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • KOR agonist (e.g., U50,488H)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment:

    • Prepare fresh solutions of this compound and the KOR agonist in complete culture medium.

    • Aspirate the old medium and treat the cells with the following conditions (in triplicate):

      • Vehicle control (medium with solvent)

      • This compound alone (e.g., 1 µM)

      • KOR agonist alone (e.g., 10 µM U50,488H)

      • This compound (pre-incubated for 1 hour) followed by the KOR agonist.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with their corresponding culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and gates.

    • Collect at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • PBS

  • This compound

  • KOR agonist (e.g., U50,488H)

  • 70% Ethanol (B145695) (ice-cold)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the apoptosis protocol.

  • Cell Harvesting:

    • Harvest cells as described in step 4 of the apoptosis protocol.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol for Intracellular Calcium Influx Analysis

This protocol measures changes in intracellular calcium concentration, a key second messenger in KOR signaling.

Materials:

  • Cells of interest

  • HBSS (Hank's Balanced Salt Solution) with calcium and magnesium

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • This compound

  • KOR agonist (e.g., U50,488H)

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Flow cytometer with kinetics capabilities

Procedure:

  • Cell Preparation:

    • Harvest cells and wash with HBSS.

    • Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Add the loading buffer to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Resuspend the pellet in fresh HBSS and incubate for another 30 minutes at room temperature to allow for complete de-esterification of the dye.

    • Wash the cells once more with HBSS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Equilibrate the cells at 37°C for 5-10 minutes before analysis.

    • Acquire a baseline fluorescence for approximately 30-60 seconds.

    • Pause the acquisition, add the KOR agonist (with or without this compound pre-treatment), and immediately resume acquisition for several minutes to record the calcium flux.

    • At the end of the run, add ionomycin to determine the maximum calcium response, followed by EGTA to determine the minimum response.

  • Data Analysis:

    • Plot the mean fluorescence intensity over time to visualize the calcium influx kinetics.

    • Quantify the peak fluorescence intensity or the area under the curve to compare the responses between different treatment groups.

References

Application Notes and Protocols for Studying Platelet Activation Markers with Des-ethyl-carafiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of Des-ethyl-carafiban in the study of platelet activation markers. This compound is a putative P2Y12 receptor antagonist. The P2Y12 receptor is a critical G protein-coupled receptor on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in amplifying platelet activation and aggregation, making it a major target for antiplatelet therapies.[1][2][3][4] These protocols are designed to facilitate research into the efficacy and mechanism of action of this compound and similar compounds.

Disclaimer: As of the latest literature review, specific experimental data and protocols for this compound are not widely published. The following protocols and data are based on established methodologies for other well-characterized P2Y12 receptor antagonists. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental setup.

Data Presentation: Expected Effects of this compound on Platelet Activation Markers

The following table summarizes the anticipated quantitative effects of this compound on key platelet activation markers when stimulated by various agonists. The data is hypothetical and extrapolated from studies on other P2Y12 inhibitors.[5][6][7]

AgonistMarkerVehicle Control (% Activation)This compound (% Inhibition)Assay Platform
ADP (10 µM)P-selectin (CD62P) Expression85 ± 5%70 - 90%Flow Cytometry
ADP (10 µM)Activated GPIIb/IIIa (PAC-1 Binding)90 ± 5%80 - 95%Flow Cytometry
ADP (10 µM)Platelet Aggregation80 ± 10%85 - 100%Light Transmission Aggregometry
Thrombin (TRAP, 10 µM)P-selectin (CD62P) Expression95 ± 5%20 - 40%Flow Cytometry
Thrombin (TRAP, 10 µM)Activated GPIIb/IIIa (PAC-1 Binding)98 ± 2%30 - 50%Flow Cytometry
Thrombin (TRAP, 10 µM)Platelet Aggregation90 ± 5%15 - 35%Light Transmission Aggregometry
Collagen (2 µg/mL)P-selectin (CD62P) Expression90 ± 8%25 - 45%Flow Cytometry
Collagen (2 µg/mL)Activated GPIIb/IIIa (PAC-1 Binding)92 ± 7%35 - 55%Flow Cytometry
Collagen (2 µg/mL)Platelet Aggregation85 ± 10%30 - 50%Light Transmission Aggregometry

Signaling Pathway

G

Experimental Workflow

G

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

Materials:

  • Human whole blood collected in 3.2% sodium citrate (B86180) tubes.

  • 15 mL conical tubes.

  • Benchtop centrifuge.

Protocol:

  • Collect whole blood via venipuncture into 3.2% sodium citrate tubes.

  • Process blood within 30 minutes of collection.

  • Centrifuge the blood tubes at 150 x g for 15 minutes at room temperature with no brake.[8]

  • Carefully collect the upper, straw-colored layer (PRP) using a sterile pipette, avoiding the buffy coat.

  • Store the PRP at room temperature and use within 2 hours.

Flow Cytometry Analysis of Platelet Activation Markers

Materials:

  • Platelet-Rich Plasma (PRP).

  • This compound (stock solution in appropriate vehicle, e.g., DMSO).

  • Vehicle control (e.g., DMSO).

  • Platelet agonists: ADP, Thrombin Receptor Activating Peptide (TRAP), Collagen.

  • Fluorochrome-conjugated antibodies: Anti-CD61 (platelet identification), Anti-CD62P (P-selectin), PAC-1 (activated GPIIb/IIIa).[9]

  • Phosphate-Buffered Saline (PBS).

  • 1% Paraformaldehyde (PFA) for fixing.

  • Flow cytometer.

Protocol:

  • Aliquot 50 µL of PRP into flow cytometry tubes.

  • Add this compound at the desired final concentration (e.g., 1 µM, 10 µM, 100 µM) or an equivalent volume of vehicle.

  • Incubate for 15 minutes at 37°C.

  • Add the platelet agonist (e.g., 10 µM ADP) and incubate for 10 minutes at 37°C.

  • Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

  • Incubate for 20 minutes at room temperature in the dark.

  • Add 400 µL of PBS to stop the reaction.

  • Fix the samples by adding 50 µL of 1% PFA.

  • Acquire data on a flow cytometer, gating on the CD61-positive platelet population.[6]

  • Analyze the median fluorescence intensity (MFI) for CD62P and PAC-1 to quantify platelet activation.

Light Transmission Aggregometry (LTA)

Materials:

  • Platelet-Rich Plasma (PRP).

  • Platelet-Poor Plasma (PPP) - obtained by centrifuging the remaining blood at 2000 x g for 10 minutes.[8]

  • This compound (stock solution).

  • Vehicle control.

  • Platelet agonists.

  • Light Transmission Aggregometer with cuvettes and stir bars.

Protocol:

  • Adjust the platelet count of the PRP to approximately 250 x 10⁹/L using PPP if necessary.

  • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

  • Add 5 µL of this compound solution or vehicle and incubate for 5 minutes at 37°C with stirring (900-1200 rpm).[10]

  • Set the baseline (0% aggregation) with the PRP sample.

  • Set 100% aggregation using a PPP blank.

  • Add 50 µL of the agonist (e.g., 10 µM ADP) to the PRP sample.

  • Record the change in light transmission for 5-10 minutes.[1]

  • The maximum percentage of aggregation is determined and compared between the vehicle and this compound treated samples.

References

Application Notes and Protocols for the Preparation of Des-ethyl-carafiban Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of Des-ethyl-carafiban, a putative carboxylic acid analog of the fibrinogen receptor antagonist, Carafiban. Due to the limited availability of public data on this compound, this guide offers a comprehensive approach based on the chemical properties of its parent compound and general principles for handling carboxylic acid-containing small molecules. The protocols include safety precautions, solvent selection, a step-by-step procedure for preparing a high-concentration primary stock solution, and guidelines for creating working solutions. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction to this compound

This compound is understood to be the carboxylic acid derivative of Carafiban. Carafiban is a known fibrinogen receptor antagonist with the CAS number 177563-40-5. The chemical structure of Carafiban features an ethyl ester. "Des-ethyl" indicates the removal of this ethyl group, resulting in a terminal carboxylic acid functional group. This modification significantly alters the physicochemical properties of the molecule, most notably its solubility and acidity.

Parent Compound: Carafiban Putative Derivative: this compound (Carafiban Carboxylic Acid)

Understanding the structure of the parent compound is crucial for predicting the properties of its des-ethyl analog and for developing appropriate handling and solubilization procedures.

Data Presentation: Physicochemical Properties

PropertyCarafiban (Parent Compound)This compound (Predicted)Notes
Molecular Formula C₂₄H₂₇N₅O₅C₂₂H₂₃N₅O₅Based on the removal of a C₂H₄ group.
Molecular Weight 465.5 g/mol 437.4 g/mol Calculated based on the predicted formula.
Solubility Data not widely available.Expected to have low aqueous solubility at neutral and acidic pH. Solubility is predicted to increase in alkaline aqueous solutions (e.g., pH > 8) and in polar organic solvents.Carboxylic acids are generally more soluble in basic solutions due to salt formation.
Recommended Solvents Data not widely available.Primary: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF). Secondary (for working solutions): Ethanol, aqueous buffers (pH-dependent).DMSO is a common solvent for preparing high-concentration stock solutions of polar organic molecules.
Storage of Powder -20°C-20°CStore in a desiccator to protect from moisture.
Stock Solution Storage Data not widely available.-20°C or -80°C in single-use aliquots.Avoid repeated freeze-thaw cycles to maintain compound integrity.

Experimental Protocols

Safety Precautions

Researchers should handle this compound with care, following standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Handling Powder: When handling the solid form of the compound, work in a chemical fume hood or a well-ventilated area to avoid inhalation of airborne particles.

  • Disposal: Dispose of all waste materials, including contaminated consumables and excess solutions, in accordance with institutional guidelines for chemical waste.

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile, filtered pipette tips

Protocol for Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. The actual achievable concentration may vary and should be confirmed empirically.

Step 1: Weighing the Compound

  • Tare a sterile, pre-weighed vial on a calibrated analytical balance.

  • Carefully add the desired amount of this compound powder to the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.37 mg of the compound (Molecular Weight = 437.4 g/mol ).

Step 2: Adding the Solvent

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1.0 mL of DMSO.

Step 3: Dissolution

  • Securely cap the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.

Step 4: Aliquoting and Storage

  • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber vials or tubes. This minimizes the number of freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in an appropriate aqueous buffer or cell culture medium.

Important Consideration: The final concentration of DMSO in the experimental system should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Example: Preparation of a 100 µM Working Solution

  • Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or cell culture medium.

  • Mix thoroughly by gentle vortexing or pipetting.

  • This working solution is now ready for use in your experiment.

Mandatory Visualizations

Logical Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage cluster_2 Application weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent Precise Measurement dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve Calculated Volume aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot Ensure Complete Dissolution store 5. Store at -20°C or -80°C aliquot->store Prevent Freeze-Thaw Cycles thaw 6. Thaw a Single Aliquot store->thaw For Experimental Use dilute 7. Prepare Working Solution in Aqueous Buffer thaw->dilute Dilute to Final Concentration use 8. Use in Experiment dilute->use Keep DMSO % Low

Caption: A logical workflow for preparing this compound stock solutions.

Signaling Pathway (Hypothetical)

As this compound is a derivative of a fibrinogen receptor antagonist, its mechanism of action is likely related to the inhibition of platelet aggregation. The following diagram illustrates a simplified, hypothetical signaling pathway.

G Hypothetical Signaling Pathway of this compound cluster_0 Platelet Activation cluster_1 Inhibition cluster_2 Outcome Fibrinogen Fibrinogen GPIIb_IIIa GPIIb/IIIa Receptor Fibrinogen->GPIIb_IIIa Binds to Crosslinking Platelet Cross-linking GPIIb_IIIa->Crosslinking DEC This compound DEC->GPIIb_IIIa Antagonizes Aggregation Platelet Aggregation Crosslinking->Aggregation Thrombosis Thrombosis Aggregation->Thrombosis

Caption: Hypothetical pathway of this compound as a fibrinogen receptor antagonist.

Des-ethyl-carafiban administration in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Compound Profile: Des-ethyl-carafiban

Initial Search and Clarification:

Initial investigations into "this compound" in the context of kappa-opioid receptor activity have revealed a critical clarification. The compound, identified in chemical and pharmaceutical databases, is not an opioid receptor modulator. Instead, this compound (also referred to as Compound 44) is classified as a fibrinogen receptor antagonist .[1][2][3] Its primary mechanism of action involves the inhibition of platelet aggregation, suggesting its potential therapeutic application in thrombotic diseases.[1][2]

This finding indicates a fundamental discrepancy with the requested topic of "" for opioid research. Therefore, creating detailed application notes and protocols for this compound within the framework of kappa-opioid receptor studies is not applicable.

The following sections provide information on a representative and well-studied kappa-opioid receptor (KOR) agonist, U50,488H , as an alternative for researchers interested in this area of drug development. The data and protocols presented are based on established literature for U50,488H and are intended to serve as a comprehensive guide for preclinical studies involving KOR agonists.

Application Notes and Protocols for U50,488H (a representative KOR Agonist)

Introduction

U50,488H is a selective kappa-opioid receptor (KOR) agonist widely used in preclinical research to investigate the physiological and behavioral effects of KOR activation. Activation of KORs is associated with a range of effects, including analgesia, diuresis, and modulation of mood and reward pathways.[1] However, KOR activation can also lead to undesirable side effects such as dysphoria, aversion, and sedation, which have limited the clinical development of KOR agonists.[1] Understanding the preclinical pharmacology of KOR agonists like U50,488H is crucial for the development of novel therapeutics targeting this receptor for conditions such as pain, pruritus, and substance use disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for U50,488H from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity of U50,488H

ParameterReceptorValueSpeciesNotes
Binding Affinity (Ki) Kappa (KOR)~1-5 nMRodent, HumanHigh affinity and selectivity for KOR.
Mu (MOR)>1000 nMRodent, HumanLow affinity for MOR.
Delta (DOR)>1000 nMRodent, HumanLow affinity for DOR.
Functional Activity (EC50) [35S]GTPγS Binding~10-50 nMRodentPotent agonist activity at KOR.

Table 2: In Vivo Potency of U50,488H in Animal Models

AssaySpeciesRoute of AdministrationED50 (mg/kg)Effect
Tail-Flick Test MouseSubcutaneous (s.c.)~1-5Antinociception
Hot Plate Test RatIntraperitoneal (i.p.)~2-10Antinociception
Conditioned Place Aversion RatIntraperitoneal (i.p.)~5-20Aversive properties
Diuresis RatSubcutaneous (s.c.)~1-5Increased urine output
Experimental Protocols
3.1. In Vivo Antinociception: Tail-Flick Test

This protocol describes the assessment of the analgesic effects of U50,488H in mice using the tail-flick test.

Materials:

  • U50,488H hydrochloride

  • Sterile saline (0.9% NaCl)

  • Tail-flick analgesia meter

  • Male CD-1 mice (20-25 g)

Procedure:

  • Drug Preparation: Dissolve U50,488H in sterile saline to the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10 mg/mL).

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail. The latency to withdraw the tail is recorded. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer U50,488H or vehicle (saline) via subcutaneous (s.c.) injection at a volume of 10 mL/kg.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Convert the latency data to the percentage of maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Calculate the ED50 value from the dose-response curve.

3.2. Behavioral Effects: Conditioned Place Aversion (CPA)

This protocol outlines the procedure for assessing the aversive effects of U50,488H in rats using a conditioned place aversion paradigm.

Materials:

  • U50,488H hydrochloride

  • Sterile saline (0.9% NaCl)

  • Conditioned place preference apparatus (a box with two distinct compartments)

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Apparatus Habituation: Allow rats to freely explore both compartments of the apparatus for a 15-minute session to minimize novelty-induced stress.

  • Pre-Conditioning Test: On the following day, record the time each rat spends in each compartment for 15 minutes to establish baseline preference.

  • Conditioning Phase (4 days):

    • Day 1 (Drug Pairing): Inject the rat with U50,488H (e.g., 10 mg/kg, i.p.) and confine it to the initially non-preferred compartment for 30 minutes.

    • Day 2 (Vehicle Pairing): Inject the rat with saline and confine it to the initially preferred compartment for 30 minutes.

    • Repeat this alternating pairing for two more days.

  • Post-Conditioning Test: The day after the last conditioning session, allow the rat to freely explore both compartments for 15 minutes, and record the time spent in each.

  • Data Analysis: A significant decrease in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates conditioned place aversion.

Signaling Pathways and Experimental Workflows

4.1. KOR-Mediated Signaling Pathway

KOR_Signaling U50488H U50,488H KOR Kappa Opioid Receptor (KOR) U50488H->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway (e.g., p38) Aversion Aversion/Dysphoria MAPK->Aversion Beta_arrestin->MAPK Activates

Caption: KOR signaling cascade initiated by an agonist like U50,488H.

4.2. Experimental Workflow for In Vivo Behavioral Assessment

Behavioral_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Behavioral Testing (e.g., Tail-Flick, Open Field) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization vehicle Vehicle Administration randomization->vehicle Control drug U50,488H Administration (Dose-Response) randomization->drug Experimental post_treatment Post-Treatment Behavioral Testing (Time Course) vehicle->post_treatment drug->post_treatment data_collection Data Collection and Analysis post_treatment->data_collection end End data_collection->end

Caption: General workflow for assessing the behavioral effects of U50,488H.

References

Troubleshooting & Optimization

Des-ethyl-carafiban solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Des-ethyl-carafiban

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. The information provided here is based on the known properties of its parent compound, Carafiban, general chemical principles comparing carboxylic acids and their ethyl esters, and data on related fibrinogen receptor antagonists. This compound is presumed to be the carboxylic acid analog of Carafiban.

Frequently Asked Questions (FAQs)

Q1: What is the presumed chemical difference between Carafiban and this compound?

A1: Carafiban is understood to be a carboxylic acid ethyl ester. The "des-ethyl" nomenclature suggests that this compound is the corresponding free carboxylic acid. This structural change is expected to significantly impact the compound's physicochemical properties, including solubility and stability.

Q2: How does the solubility of this compound likely differ from Carafiban?

A2: Due to the presence of a polar carboxylic acid group, this compound is expected to be more soluble in aqueous solutions, particularly at neutral to alkaline pH where the carboxylic acid can deprotonate to form a more soluble carboxylate salt.[1][2] In contrast, Carafiban, as an ester, is likely more soluble in organic solvents.[3] The presence of the carboxylic acid moiety can impart relatively high water solubility.[1][2]

Q3: What are the primary stability concerns for this compound?

A3: Like many carboxylic acid-containing drugs, this compound's stability may be influenced by pH, temperature, and light. Carboxylic acids can be susceptible to decarboxylation under certain conditions, although this is generally less of a concern for aromatic carboxylic acids. It is also important to consider potential interactions with excipients in formulations. Many carboxylic acid-containing drugs are associated with idiosyncratic drug toxicity, which may be caused by reactive acyl glucuronide metabolites.[4]

Q4: What is the mechanism of action for this compound?

A4: As a derivative of Carafiban, a fibrinogen receptor antagonist, this compound is presumed to act as a glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonist.[5] These antagonists inhibit platelet aggregation by blocking the binding of fibrinogen to the GP IIb/IIIa receptor on platelets, which is the final common pathway for platelet aggregation.[6][7][8]

Troubleshooting Guides

Issue 1: Poor solubility of this compound in aqueous buffers.

  • Question: I am having trouble dissolving this compound in a neutral aqueous buffer for my in vitro assay. What can I do?

  • Answer:

    • pH Adjustment: The solubility of carboxylic acids in aqueous media is highly pH-dependent. Try increasing the pH of your buffer slightly (e.g., to pH 7.4 or 8.0) to deprotonate the carboxylic acid to the more soluble carboxylate form.

    • Use of Co-solvents: If pH adjustment is not possible or insufficient, consider using a small percentage of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400. Start with a low concentration (e.g., 1-5%) and increase if necessary, keeping in mind the potential for the co-solvent to affect your experimental system.

    • Salt Formation: For stock solutions, consider preparing a salt form of this compound (e.g., a sodium or potassium salt) which is likely to have higher aqueous solubility.[9]

Issue 2: this compound appears to be degrading in my stock solution.

  • Question: I prepared a stock solution of this compound in DMSO, and after a few days at room temperature, I see signs of degradation. How can I improve its stability?

  • Answer:

    • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Solvent Choice: While DMSO is a common solvent, for long-term storage, consider if an alternative solvent might be more suitable. However, for many organic molecules, DMSO is a good choice for frozen stocks.

    • Inert Atmosphere: If the compound is susceptible to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as some compounds are light-sensitive.[10]

Data Presentation

Table 1: Predicted Solubility of Carafiban vs. This compound

SolventCarafiban (Ethyl Ester)This compound (Carboxylic Acid)Rationale
Water (pH < 4)LowLowAt low pH, the carboxylic acid is protonated and less soluble.
Water (pH 7.4)LowModerate to HighThe carboxylic acid is deprotonated, increasing solubility.[1][2]
EthanolModerate to HighModerateBoth forms are likely to have some solubility in polar protic solvents.
DMSOHighHighBoth forms are likely to be soluble in this polar aprotic solvent.
DichloromethaneHighLow to ModerateThe less polar ester is more soluble in non-polar organic solvents.[3]

Table 2: Stability Profile and Storage Recommendations

ConditionCarafiban (Ethyl Ester)This compound (Carboxylic Acid)Recommendations
Solid State Generally stableGenerally stableStore at controlled room temperature or refrigerated, protected from light and moisture.
Aqueous Solution (pH 4) Susceptible to acid-catalyzed hydrolysisMore stable than the esterAvoid prolonged storage in acidic aqueous solutions.
Aqueous Solution (pH 7.4) Susceptible to base-catalyzed hydrolysisStablePrepare fresh or store frozen for short periods.
Organic Solvent (e.g., DMSO) Generally stableGenerally stableStore at -20°C or -80°C for long-term storage.
Light Exposure Potentially unstablePotentially unstableProtect from light at all times.[10]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Weigh the required amount of this compound powder in a clean, dry vial.

  • Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If preparing an aqueous stock solution, consider adjusting the pH to >7.4 to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C in amber vials.

Protocol 2: Assessment of Aqueous Solubility

  • Prepare a saturated solution of this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Equilibrate the solution for a set period (e.g., 24 hours) at a controlled temperature with constant agitation.

  • Centrifuge the solution to pellet any undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Visualizations

G cluster_carafiban Carafiban cluster_des_ethyl This compound (Presumed) carafiban_structure C₂₄H₂₇N₅O₅ (Ethyl Ester) des_ethyl_structure C₂₂H₂₃N₅O₅ (Carboxylic Acid) carafiban_structure->des_ethyl_structure Hydrolysis or Synthesis

Caption: Presumed relationship between Carafiban and this compound.

G start Poor Solubility of This compound check_ph Is pH > 7.4? start->check_ph adjust_ph Increase pH of Buffer check_ph->adjust_ph No add_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) check_ph->add_cosolvent Yes success Solubility Achieved adjust_ph->success check_cosolvent Is Co-solvent Compatible with Assay? add_cosolvent->check_cosolvent check_cosolvent->success Yes failure Consider Alternative Formulation Strategy check_cosolvent->failure No

Caption: Troubleshooting workflow for solubility issues.

G platelet_agonist Platelet Agonist (e.g., ADP, Thrombin) platelet Platelet platelet_agonist->platelet Activates gp2b3a_inactive Inactive GP IIb/IIIa Receptor platelet->gp2b3a_inactive contains gp2b3a_active Active GP IIb/IIIa Receptor gp2b3a_inactive->gp2b3a_active Conformational Change platelet_aggregation Platelet Aggregation gp2b3a_active->platelet_aggregation binds to fibrinogen Fibrinogen fibrinogen->gp2b3a_active des_ethyl_carafiban This compound des_ethyl_carafiban->gp2b3a_active Blocks Binding

Caption: Glycoprotein IIb/IIIa receptor antagonist signaling pathway.

References

Technical Support Center: Optimizing Des-ethyl-carafiban Concentration in Platelet Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Des-ethyl-carafiban, a competitive PAR1 antagonist, in platelet assays. The information is designed to assist in optimizing experimental conditions and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the Protease-Activated Receptor 1 (PAR1). It functions by blocking the binding of thrombin to PAR1 on the platelet surface. This inhibition prevents the subsequent signaling cascade that leads to platelet activation and aggregation.[1][2][3][4]

Q2: What is a recommended starting concentration for this compound in a platelet aggregation assay?

A2: For a novel PAR1 antagonist like this compound, a good starting point is to test a wide concentration range. Based on the IC50 values of other known PAR1 antagonists such as tirofiban (B1683177) and vorapaxar, which are in the nanomolar range, we recommend an initial concentration-response curve from 1 nM to 10 µM.[4][5][6]

Q3: How should I prepare my stock solution of this compound?

A3: The solubility of this compound will depend on its specific physicochemical properties. As a starting point, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in an appropriate organic solvent such as DMSO. Subsequent dilutions to the final working concentrations should be made in the assay buffer, ensuring the final solvent concentration is low (typically <0.1%) to avoid affecting platelet function.

Q4: Which agonist should I use to induce platelet aggregation in the presence of this compound?

A4: Since this compound is a PAR1 antagonist, a PAR1-specific agonist is ideal for characterizing its inhibitory activity. Thrombin or a PAR1-activating peptide (PAR1-AP), such as SFLLRN, are commonly used. Using a PAR1-specific agonist will help to ensure that the observed inhibition is due to the specific action of this compound on PAR1.

Q5: Can I use other agonists besides thrombin or PAR1-AP?

A5: Yes, using other agonists that activate platelets through different pathways (e.g., ADP, collagen, arachidonic acid) can be a valuable control to assess the selectivity of this compound. If this compound is a selective PAR1 antagonist, it should not significantly inhibit platelet aggregation induced by these other agonists.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibition of platelet aggregation observed Concentration of this compound is too low. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).
Compound instability or insolubility. Prepare fresh stock solutions. Visually inspect for precipitation at working concentrations. Consider using a different solvent for the stock solution.
Incorrect agonist used. Ensure you are using a PAR1 agonist like thrombin or PAR1-AP to induce aggregation.
High variability between replicate wells Inconsistent pipetting. Use calibrated pipettes and ensure thorough mixing of reagents.
Platelet activation during preparation. Handle platelet-rich plasma (PRP) gently to avoid mechanical activation. Ensure all reagents are at the appropriate temperature.
Precipitation of this compound. Lower the final concentration of the compound or the intermediate dilution steps. Increase the solvent concentration slightly, ensuring it remains below the tolerance level for platelets.
Inhibition observed with non-PAR1 agonists Off-target effects of this compound. This may indicate that the compound is not entirely selective for PAR1. Document these findings and consider them in the interpretation of your results.
Solvent effects. Run a vehicle control with the same final concentration of the solvent used to dissolve this compound to rule out solvent-induced inhibition.

Quantitative Data Summary

The following table provides a general reference for concentrations of reagents commonly used in platelet aggregation assays with PAR1 antagonists. Please note that optimal concentrations for this compound must be determined empirically.

Compound/Reagent Typical Concentration Range Reference/Notes
This compound 1 nM - 10 µM (starting range)Based on IC50 values of similar PAR1 antagonists.
Tirofiban (Reference PAR1 Antagonist)IC50: ~37 nM[5]
Vorapaxar (Reference PAR1 Antagonist)IC50: ~25-47 nM[4]
Thrombin (Agonist)0.1 - 1 U/mL
PAR1-Activating Peptide (e.g., SFLLRN)1 - 10 µM
ADP (Control Agonist)5 - 20 µM
Collagen (Control Agonist)1 - 5 µg/mL

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Draw whole blood into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.

  • Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP).

  • Keep the PRP at room temperature and use within 2 hours of preparation.

Protocol 2: Light Transmission Aggregometry (LTA) for IC50 Determination
  • Set up the aggregometer according to the manufacturer's instructions. Use platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 15 minutes, to set the 100% aggregation baseline.

  • Pipette 450 µL of PRP into the aggregometer cuvettes with a stir bar.

  • Add 50 µL of varying concentrations of this compound (or vehicle control) to the cuvettes and incubate for 5 minutes at 37°C.

  • Initiate platelet aggregation by adding 50 µL of a PAR1 agonist (e.g., thrombin at a final concentration of 0.5 U/mL or PAR1-AP at a final concentration of 5 µM).

  • Record the aggregation for 5-10 minutes.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Activates Gq Gq Protein PAR1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca_release->Platelet_Activation PKC_activation->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation Des_ethyl_carafiban This compound Des_ethyl_carafiban->PAR1 Inhibits

Caption: Thrombin-induced PAR1 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Centrifugation (200 x g, 15 min) Blood_Collection->Centrifugation1 PRP_Isolation PRP Isolation Centrifugation1->PRP_Isolation PRP_Incubation Incubate PRP with This compound PRP_Isolation->PRP_Incubation Agonist_Addition Add PAR1 Agonist (Thrombin or PAR1-AP) PRP_Incubation->Agonist_Addition Data_Acquisition Record Aggregation (Light Transmission) Agonist_Addition->Data_Acquisition Inhibition_Calculation Calculate % Inhibition Data_Acquisition->Inhibition_Calculation IC50_Determination Determine IC50 Inhibition_Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.

Caption: Troubleshooting logic for no observed inhibition in a platelet assay.

References

Technical Support Center: Troubleshooting Platelet Aggregation Variability with Des-ethyl-carafiban

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Des-ethyl-carafiban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in platelet aggregation studies and to address common challenges that may lead to experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. Its mechanism of action involves blocking the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation. This compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1][2][3]

Q2: Why am I seeing significant variability in my platelet aggregation results with this compound?

Variability in platelet aggregation assays can stem from multiple sources, which can be broadly categorized as pre-analytical, analytical, and biological.

  • Pre-analytical variables are the most common cause of variability and include factors such as the blood collection technique, the choice and concentration of anticoagulant, the time between blood collection and the assay, and the sample storage temperature.

  • Analytical variables relate to the experimental setup itself, such as instrument calibration, reagent preparation and concentration, and pipetting accuracy.

  • Biological variability is inherent to the platelet donors, including genetic differences in platelet receptors, underlying health conditions, and recent medication or dietary intake that can affect platelet function.

Q3: What is the optimal concentration of this compound to use in my assay?

Q4: Can this compound cause paradoxical platelet activation?

Paradoxical platelet activation, where a GPIIb/IIIa antagonist at low concentrations can potentiate platelet activation, has been observed with some ligand-mimetic inhibitors.[4][5] This phenomenon is thought to require three conditions: a pre-stimulation of platelets, a conformational change in the GPIIb/IIIa receptor induced by the antagonist, and receptor clustering.[4][5] While it has not been specifically documented for this compound, it is a possibility to consider if you observe unexpected increases in platelet activation markers at sub-optimal inhibitory concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between replicate wells Inconsistent pipetting of platelets, agonist, or this compound. Inadequate mixing of platelet-rich plasma (PRP) before aliquoting.Ensure proper pipette calibration and technique. Gently invert the PRP tube several times before aliquoting to ensure a homogenous platelet suspension.
Inconsistent results between different donors Biological variability (genetics, diet, medications).[1]Screen donors for use of antiplatelet medications (e.g., aspirin, NSAIDs) and supplements. Standardize donor conditions where possible (e.g., fasting). Test a sufficient number of donors to account for biological variability.
No or incomplete inhibition of platelet aggregation This compound concentration is too low. Strong agonist stimulation. Release of unblocked GPIIb/IIIa receptors from internal platelet pools.Perform a dose-response curve to determine the optimal inhibitory concentration. Consider using a lower agonist concentration that elicits a submaximal aggregation response. Be aware that strong agonists like thrombin may recruit internal pools of GPIIb/IIIa receptors that may not be fully blocked.
Unexpected platelet aggregation at low this compound concentrations Paradoxical platelet activation.[4][5]Carefully evaluate the full dose-response curve. Ensure that the baseline platelet activation state is low. Co-incubation with an ADP receptor antagonist may mitigate this effect.[4]
Drifting baseline or spontaneous aggregation Platelet activation during sample preparation (e.g., traumatic blood draw, incorrect centrifugation). Contamination of reagents or disposables.Use a large gauge needle and gentle venipuncture technique. Adhere strictly to validated centrifugation protocols for PRP preparation. Use sterile, high-quality disposables and reagents.

Quantitative Data Summary

Note: Specific IC50 and Ki values for this compound are not publicly available. The following tables provide representative data for analogous GPIIb/IIIa inhibitors and common platelet agonists to guide experimental design.

Table 1: Reported IC50 Values for Selected GPIIb/IIIa Inhibitors

CompoundAgonistIC50 (in Platelet-Rich Plasma)Reference
Tirofiban (B1683177)TRAP-induced~76 nM (in citrated plasma)[6]
Eptifibatide (B1663642)TRAP-induced~260 nM (in citrated plasma)[6]

Table 2: Recommended Final Concentrations of Common Platelet Agonists for Light Transmission Aggregometry (LTA)

AgonistTypical Final Concentration RangeNotes
ADP (Adenosine Diphosphate)2 - 20 µMLower concentrations can induce a biphasic aggregation curve.
Collagen1 - 5 µg/mLA potent agonist that induces a lag phase before aggregation.
Thrombin Receptor Activating Peptide (TRAP)5 - 20 µMA potent agonist that directly activates the thrombin receptor.
Arachidonic Acid0.5 - 1.5 mMUsed to assess the cyclooxygenase pathway.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10-14 days. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) anticoagulant at a 9:1 blood-to-anticoagulant ratio. The first 2-3 mL of blood should be discarded to avoid tissue factor contamination. Gently invert the collection tubes 3-4 times to ensure proper mixing.

  • Centrifugation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off to prevent platelet activation.

  • PRP Isolation: Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) using a sterile pipette and transfer it to a new polypropylene (B1209903) tube. Avoid disturbing the buffy coat layer.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to obtain platelet-poor plasma (PPP). The supernatant is the PPP, which will be used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: If necessary, determine the platelet count in the PRP using a hematology analyzer. The platelet count can be adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

  • Resting Period: Allow the PRP to rest for at least 30 minutes, but no more than 2 hours, at room temperature before use.

Protocol 2: Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette PPP into a cuvette with a stir bar to set the 100% light transmission (100% aggregation).

    • Pipette PRP into a separate cuvette with a stir bar to set the 0% light transmission (0% aggregation).

  • Incubation with this compound:

    • Pipette a fresh aliquot of PRP into a new cuvette with a stir bar.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5-15 minutes at 37°C with stirring.

  • Initiation of Aggregation: Add the platelet agonist (e.g., ADP, collagen) to the cuvette to initiate platelet aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes to obtain the aggregation curve.

  • Data Analysis: Determine the maximum percentage of platelet aggregation for each sample. To calculate the inhibitory effect of this compound, use the following formula: % Inhibition = [1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)] x 100

Visualizations

Platelet_Activation_Pathway Simplified Platelet Activation and Aggregation Pathway cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway cluster_inhibitor Inhibitor Action ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 PLC PLC Activation P2Y12->PLC GPVI->PLC PAR1_4->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Inside_Out_Signaling Inside-Out Signaling Ca_mobilization->Inside_Out_Signaling GPIIb_IIIa_Activation GPIIb/IIIa Activation Inside_Out_Signaling->GPIIb_IIIa_Activation Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_Activation->Fibrinogen_Binding Platelet_Aggregation Platelet Aggregation Fibrinogen_Binding->Platelet_Aggregation Des_ethyl_carafiban This compound Des_ethyl_carafiban->Fibrinogen_Binding

Caption: Platelet activation signaling cascade.

LTA_Workflow Light Transmission Aggregometry (LTA) Experimental Workflow cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation Centrifugation (200g, 15 min) to obtain PRP Blood_Collection->PRP_Preparation PPP_Preparation Centrifugation (2000g, 20 min) to obtain PPP Blood_Collection->PPP_Preparation Resting PRP Rest (30 min) PRP_Preparation->Resting Incubation Incubate PRP with this compound or Vehicle Resting->Incubation Instrument_Warmup Aggregometer Warm-up (37°C) Baseline_PPP Set 100% Aggregation with PPP Instrument_Warmup->Baseline_PPP Baseline_PRP Set 0% Aggregation with PRP Baseline_PPP->Baseline_PRP Add_Agonist Add Agonist (e.g., ADP) Incubation->Add_Agonist Record_Data Record Light Transmission Add_Agonist->Record_Data Calculate_Max_Aggregation Calculate Max % Aggregation Record_Data->Calculate_Max_Aggregation Calculate_Inhibition Calculate % Inhibition Calculate_Max_Aggregation->Calculate_Inhibition

Caption: LTA experimental workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Platelet Aggregation Variability Start Inconsistent Platelet Aggregation Results Check_Replicates Are replicates consistent? Start->Check_Replicates Check_Donors Are results consistent across donors? Check_Replicates->Check_Donors Yes Action_Pipetting Review pipetting technique and sample mixing. Check_Replicates->Action_Pipetting No Check_Inhibition Is inhibition as expected? Check_Donors->Check_Inhibition Yes Action_Donor_Variability Consider biological variability. Screen donors for medication/diet. Check_Donors->Action_Donor_Variability No End_Consistent Results are consistent. Proceed with analysis. Check_Inhibition->End_Consistent Yes Action_Concentration Review this compound and agonist concentrations. Perform dose-response curve. Check_Inhibition->Action_Concentration No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Flow Cytometry Experiments with Des-ethyl-carafiban

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Des-ethyl-carafiban in flow cytometry experiments. While specific data on this compound is limited in publicly available literature, this guide addresses common artifacts and issues encountered in flow cytometry that are relevant to experiments involving novel small molecules.

Troubleshooting Guide

Issue 1: High Background Signal or Non-Specific Staining

High background fluorescence can obscure genuine signals, making data interpretation difficult.

Possible Causes and Solutions:

CauseRecommended Solution
Excessive Antibody Concentration Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Insufficient Washing Steps Increase the number of wash steps after antibody incubation to remove unbound antibodies. Consider adding a small amount of detergent like Tween-20 to the wash buffer.[1]
Fc Receptor-Mediated Binding If working with cells expressing Fc receptors (e.g., immune cells), block these receptors with an Fc blocking reagent before adding your primary antibodies.
Dead Cells Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis during gating.[1][2][3][4][5]
Autofluorescence Some cell types are naturally autofluorescent. Run an unstained control to assess the level of autofluorescence and consider using brighter fluorochromes or a different laser/filter combination if necessary.
Issue 2: Weak or No Signal

A lack of signal can indicate a problem with the experimental setup or the reagents.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Antibody Concentration Increase the antibody concentration. Ensure you have performed a proper titration.
Incorrect Fluorochrome Choice For antigens with low expression, use a bright fluorochrome.
Improper Antibody Storage Ensure antibodies have been stored according to the manufacturer's instructions and have not expired.
Loss of Target Antigen Cell preparation methods, such as enzymatic digestion, can sometimes damage cell surface epitopes. Consider using alternative, gentler dissociation methods.
Instrument Settings Ensure the correct laser and filter settings are used for the fluorochromes in your panel. Check that the photomultiplier tube (PMT) voltages are set appropriately.
Issue 3: Presence of Cellular Aggregates and Debris

Cell clumps and debris can clog the flow cytometer and lead to inaccurate results.

Possible Causes and Solutions:

CauseRecommended Solution
Improper Sample Preparation Gently pipette the cell suspension before analysis to break up clumps. For adherent cells, ensure complete dissociation into a single-cell suspension.[3]
Cellular Debris Centrifuge the sample at a low speed to pellet the cells and carefully aspirate the supernatant containing debris.
Cell Clumping Filter the cell suspension through a cell strainer (e.g., 40-70 µm) before running on the cytometer.[3][5]
High Cell Density Resuspend cells at an appropriate concentration (typically 1x10^6 to 1x10^7 cells/mL) to prevent aggregation.[3]

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between true cellular events and debris in my flow cytometry data?

A1: Debris typically has lower forward scatter (FSC) and side scatter (SSC) signals compared to intact cells. You can use a gating strategy based on FSC vs. SSC to exclude debris from your analysis. It is also recommended to perform a visual inspection of your cell suspension under a microscope before running it on the flow cytometer to assess the amount of debris.[6][7]

Q2: What is spectral overlap and how can I correct for it?

A2: Spectral overlap, or spillover, occurs when the emission spectrum of one fluorochrome is detected in the channel of another.[8][9] This can lead to false positive signals. To correct for this, a process called compensation is used.[8][9] This involves running single-color controls for each fluorochrome in your panel to determine the amount of spectral overlap and then applying a mathematical correction to the data.[9]

Q3: Why is it important to use a viability dye in my experiments with this compound?

A3: A viability dye is crucial for distinguishing between live and dead cells. Dead cells have compromised membranes and can non-specifically bind antibodies, leading to false-positive results.[2][3][4] By including a viability dye, you can gate out the dead cell population and ensure that your analysis is focused on the live, healthy cells that have been affected by your experimental treatment with this compound.[1][2][5]

Q4: How can I minimize artifacts caused by cell doublets?

A4: Cell doublets, or two cells passing through the laser at the same time, can be mistaken for single, brighter cells. To exclude doublets, you can use pulse geometry gating, plotting the height (H) or width (W) of the fluorescence signal against the area (A) of the signal (e.g., FSC-A vs. FSC-H). Single cells will have a proportional relationship between these parameters, while doublets will deviate from this.[1][2][6]

Hypothetical Experimental Protocol: Assessing the Effect of this compound on Platelet Activation

This protocol provides a hypothetical example of how to assess the inhibitory effect of this compound on platelet activation by measuring P-selectin (CD62P) expression using flow cytometry.

1. Sample Preparation:

  • Collect whole blood from healthy donors into citrate (B86180) tubes.

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Carefully collect the upper PRP layer.

2. Treatment with this compound:

  • Aliquot the PRP into separate tubes.

  • Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time at 37°C.

3. Platelet Activation:

  • Induce platelet activation by adding a known agonist, such as ADP or thrombin, to the PRP and incubate for 10 minutes at 37°C.

  • Include a resting (unactivated) platelet control.

4. Antibody Staining:

  • Add a fluorochrome-conjugated anti-CD62P antibody to each tube.

  • Incubate for 20 minutes at room temperature in the dark.

5. Sample Acquisition:

  • Fix the samples with 1% paraformaldehyde.

  • Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.

6. Data Analysis:

  • Gate on the platelet population based on their characteristic FSC and SSC properties.

  • Quantify the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) of CD62P expression.

Hypothetical Data Presentation

The following table summarizes hypothetical data from an experiment investigating the effect of this compound on ADP-induced P-selectin expression on platelets.

TreatmentThis compound (µM)% CD62P Positive PlateletsMean Fluorescence Intensity (MFI) of CD62P
Resting (Unactivated)05.2150
ADP-activated (Vehicle)085.62500
ADP-activated162.31800
ADP-activated1035.1950
ADP-activated5015.8400

Visualizations

Below are diagrams illustrating key concepts in flow cytometry troubleshooting and a hypothetical signaling pathway for this compound.

G Troubleshooting Logic for High Background Signal start High Background Signal Detected check_unstained Run Unstained Control start->check_unstained autofluorescence High Autofluorescence? check_unstained->autofluorescence high_af Use Brighter Fluorochrome or Different Laser/Filter autofluorescence->high_af Yes low_af Proceed to Staining Checks autofluorescence->low_af No staining_checks Review Staining Protocol low_af->staining_checks check_titration Antibody Titrated? staining_checks->check_titration titrate Perform Antibody Titration check_titration->titrate No check_blocking Fc Block Used? check_titration->check_blocking Yes titrate->check_blocking add_block Add Fc Blocking Step check_blocking->add_block No check_wash Sufficient Washing? check_blocking->check_wash Yes add_block->check_wash increase_wash Increase Wash Steps check_wash->increase_wash No check_viability Viability Dye Used? check_wash->check_viability Yes increase_wash->check_viability add_viability Include Viability Dye and Gate on Live Cells check_viability->add_viability No resolved Background Signal Resolved check_viability->resolved Yes add_viability->resolved

Troubleshooting workflow for high background signal.

G General Gating Strategy for Flow Cytometry start Acquired Data gate1 Gate 1: Debris Exclusion (FSC-A vs. SSC-A) start->gate1 gate2 Gate 2: Singlet Gating (FSC-A vs. FSC-H) gate1->gate2 gate3 Gate 3: Live/Dead Exclusion (Viability Dye vs. FSC-A) gate2->gate3 gate4 Gate 4: Population of Interest (Marker 1 vs. Marker 2) gate3->gate4 end Analyzed Population gate4->end

A typical sequential gating strategy for data analysis.

G Hypothetical Signaling Pathway for this compound in Platelets cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm agonist_receptor Agonist Receptor (e.g., P2Y12) signaling_cascade Intracellular Signaling Cascade agonist_receptor->signaling_cascade ca_release Ca2+ Release from Dense Granules signaling_cascade->ca_release p_selectin_translocation P-selectin Translocation to Surface ca_release->p_selectin_translocation platelet_activation Platelet Activation p_selectin_translocation->platelet_activation agonist Platelet Agonist (e.g., ADP) agonist->agonist_receptor des_ethyl_carafiban This compound des_ethyl_carafiban->signaling_cascade Inhibition

Hypothetical mechanism of action for this compound.

References

Technical Support Center: Synthesis of Des-ethyl-carafiban

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the yield of Des-ethyl-carafiban synthesis. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound from Carafiban?

The main challenge lies in the selective N-de-ethylation of the tertiary amine in the Carafiban molecule. This C-N bond is generally stable, and its cleavage requires specific chemical methods that can be difficult to control and may lead to side reactions, impacting the overall yield and purity of the final product.[1]

Q2: What are the common methods for N-dealkylation applicable to this synthesis?

Several methods can be employed for the N-dealkylation of tertiary amines, including:

  • Reaction with chloroformates: This is a classical method involving the reaction of the tertiary amine with reagents like phenyl chloroformate or ethyl chloroformate, followed by hydrolysis of the resulting carbamate (B1207046).[1]

  • Catalytic methods: Transition metal catalysts, such as those based on palladium, copper, or iron, can facilitate the oxidative N-dealkylation.[1][2]

  • Photoredox catalysis: This modern approach utilizes light and a photocatalyst to achieve N-dealkylation under mild conditions, offering high functional group tolerance.[3][4]

Q3: Are there any enzymatic methods for this transformation?

While enzymes like cytochrome P450 are known to catalyze N-dealkylation in metabolic processes, their application in preparative organic synthesis can be challenging due to the need for specific enzymes and cofactors.[4] These methods are less common in a standard laboratory setting for bulk synthesis but are a subject of ongoing research.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Conversion of Carafiban 1. Incomplete reaction due to insufficient reagent. 2. Reaction temperature is too low. 3. Catalyst deactivation.1. Increase the molar excess of the dealkylating agent (e.g., chloroformate). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. For catalytic reactions, ensure the catalyst is fresh and the reaction is performed under an inert atmosphere if required.
Formation of Multiple Byproducts 1. Over-reaction or non-selective reaction. 2. Degradation of the starting material or product under harsh reaction conditions.1. Reduce the reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS. 2. Consider a milder dealkylating agent or a more selective catalytic system (e.g., photoredox catalysis).[3][4]
Difficulty in Isolating the Product 1. Incomplete hydrolysis of the carbamate intermediate (in the chloroformate method). 2. The product is highly polar and remains in the aqueous phase during extraction.1. Ensure complete hydrolysis by using stronger basic or acidic conditions, or by extending the reaction time.[1] 2. Use a different solvent system for extraction or employ techniques like solid-phase extraction (SPE).
Low Overall Yield This is often a combination of the issues above.Systematically optimize the reaction parameters: reagent stoichiometry, temperature, reaction time, and catalyst loading. A design of experiments (DoE) approach can be beneficial.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for N-de-ethylation and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: N-de-ethylation using Phenyl Chloroformate
  • Reaction Setup: Dissolve Carafiban in a suitable aprotic solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a proton sponge (e.g., 2,6-di-tert-butylpyridine) to the solution. Slowly add phenyl chloroformate (1.1 to 1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of a weak base (e.g., sodium bicarbonate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbamate intermediate.

  • Hydrolysis: The crude carbamate is then hydrolyzed to the secondary amine (this compound) by refluxing with a strong base (e.g., potassium hydroxide (B78521) in ethanol) or a strong acid.

  • Purification: The final product is purified by column chromatography or recrystallization.

Protocol 2: Catalytic N-de-ethylation using a Palladium Catalyst
  • Reaction Setup: In a reaction vessel, combine Carafiban, a palladium catalyst (e.g., 10% Pd/C), and a suitable solvent (e.g., methanol).[2]

  • Reaction Conditions: Stir the mixture at room temperature under an oxygen atmosphere (a balloon of oxygen is often sufficient).[2]

  • Reaction Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

The following tables are illustrative and represent typical data that should be generated during an optimization study. The values are not from actual experiments on Carafiban synthesis.

Table 1: Illustrative Effect of Phenyl Chloroformate Stoichiometry on Yield

EntryEquivalents of Phenyl ChloroformateReaction Time (h)Conversion of Carafiban (%)Yield of this compound (%)
11.1127560
21.3129075
31.5129880
42.0129978 (with more impurities)

Table 2: Illustrative Comparison of Different N-dealkylation Methods

MethodReagent/CatalystTemperature (°C)Yield (%)Key Observations
ChloroformatePhenyl Chloroformate8075Two-step process, requires harsh hydrolysis.
Catalytic10% Pd/C, O₂2565Milder conditions, but catalyst can be sensitive.[2]
PhotoredoxIr photocatalyst, light2585Very mild, high functional group tolerance.[3][4]

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound Carafiban Carafiban (Tertiary Amine) Intermediate Carbamate Intermediate (with Chloroformate) Carafiban->Intermediate Phenyl Chloroformate Des_ethyl_carafiban This compound (Secondary Amine) Carafiban->Des_ethyl_carafiban Catalytic Method (e.g., Pd/C, O2) Intermediate->Des_ethyl_carafiban Hydrolysis (KOH)

Caption: Synthesis routes from Carafiban to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion Check_Conversion->High_Conversion Yes Increase_Reagent Increase Reagent/Catalyst Concentration Low_Conversion->Increase_Reagent Optimize_Temp Optimize Temperature and Reaction Time Low_Conversion->Optimize_Temp Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) High_Conversion->Analyze_Byproducts Side_Reactions Significant Side Reactions Analyze_Byproducts->Side_Reactions Yes Isolation_Issues Product Loss During Isolation/Purification Analyze_Byproducts->Isolation_Issues No Milder_Conditions Use Milder Conditions or Alternative Method Side_Reactions->Milder_Conditions Optimize_Workup Optimize Work-up and Purification Steps Isolation_Issues->Optimize_Workup

Caption: A logical workflow for troubleshooting low yield issues.

References

Des-ethyl-carafiban storage conditions for long-term stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Des-ethyl-carafiban

Welcome to the technical support center for this compound. This guide provides essential information on the long-term storage, stability, and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: How should I store this compound solutions?

Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO or ethanol. For short-term storage (up to one month), aliquoted solutions can be stored at -20°C.[1] For longer-term storage (up to six months or more), it is highly recommended to store aliquots at -80°C to minimize degradation.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. It is best practice to aliquot the stock solution into single-use volumes.

Q3: Is this compound sensitive to light?

Many complex organic molecules exhibit some degree of light sensitivity. While specific photostability data for this compound is unavailable, it is prudent to protect the solid compound and its solutions from direct light. Store in amber vials or wrap containers with aluminum foil.

Q4: What are the signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable method to assess purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation. Common degradation pathways for similar compounds can involve oxidation, hydrolysis, or N-dealkylation.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results (e.g., in receptor binding assays) Compound degradation due to improper storage.1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh stock solutions from solid compound. 3. Assess the purity of the compound using HPLC or LC-MS.
Inaccurate solution concentration.1. Ensure the analytical balance is properly calibrated before weighing the solid. 2. Use calibrated pipettes for solvent addition. 3. Confirm complete dissolution of the solid in the solvent.
Precipitation of the compound in aqueous buffers Low solubility of this compound in aqueous solutions.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and keeps the compound in solution. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Consider using a surfactant, such as Tween-80, at a low concentration if compatible with your assay.
Variability between experimental replicates Pipetting errors or inconsistent handling.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all solutions. 3. Maintain consistent incubation times and temperatures for all samples.

Experimental Protocols

General Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the sigma-1 receptor.

Materials:

  • This compound

  • Radioligand with known affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine)

  • Cell membranes or tissue homogenates expressing the sigma-1 receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., haloperidol)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus with glass fiber filters

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare solutions of the radioligand and the unlabeled ligand in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the unlabeled ligand.

      • Competitive Binding: Assay buffer, radioligand, cell membranes, and increasing concentrations of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

Visualizations

Sigma-1 Receptor Signaling Pathway

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1R_BiP Sigma-1R / BiP Complex Sigma1R Sigma-1R Sigma1R_BiP->Sigma1R dissociates IP3R IP3 Receptor Ca_ER ER Ca2+ Release IP3R->Ca_ER induces Sigma1R->IP3R translocates to & modulates Ca_Mito Mitochondrial Ca2+ Uptake Cell_Survival Modulation of Cell Survival & Plasticity Ca_Mito->Cell_Survival Ligand This compound (Ligand) Ligand->Sigma1R_BiP binds PLC Phospholipase C IP3 IP3 PLC->IP3 GPCR GPCR GPCR->PLC IP3->IP3R activates Ca_ER->Ca_Mito

Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.

Experimental Workflow for a Competitive Receptor Binding Assay

Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - this compound dilutions - Radioligand - Receptor membranes Start->Prep_Reagents Setup_Assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prep_Reagents->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow of a competitive radioligand binding assay.

References

Technical Support Center: Overcoming Reproducibility Challenges in Kappa-Opioid Receptor Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Des-ethyl-carafiban" did not yield a publicly documented kappa-opioid receptor (KOR) antagonist. The compound "carafiban" is identified as a fibrinogen receptor antagonist. Therefore, to provide a relevant and technically accurate resource for researchers in the field of KOR antagonism, this guide focuses on a representative and well-studied KOR antagonist scaffold, exemplified by a hypothetical analogue, "Des-ethyl-JDTic." JDTic ((3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide) is a potent and selective KOR antagonist, and the principles discussed here are broadly applicable to the synthesis and evaluation of similar novel antagonists.

Frequently Asked Questions (FAQs)

Q1: What is "Des-ethyl-JDTic" and why is it studied?

A1: "Des-ethyl-JDTic" is a hypothetical analogue of JDTic, a well-characterized selective KOR antagonist. The "des-ethyl" modification implies the removal of an ethyl group, which in the context of drug design, could be explored to modify pharmacokinetic or pharmacodynamic properties such as metabolic stability, oral bioavailability, or receptor-binding kinetics. The study of such analogues helps in understanding the structure-activity relationships (SAR) of KOR antagonists.[1][2]

Q2: What are the most common sources of poor reproducibility in the synthesis of JDTic analogues?

A2: Poor reproducibility in the multi-step synthesis of complex molecules like JDTic analogues often stems from variability in reaction conditions (temperature, time, atmosphere), purity of reagents and solvents, and the efficiency of purification steps. Stereochemical control during the synthesis is also a critical factor that can lead to inconsistent product profiles.

Q3: My bioassay results for KOR antagonism are inconsistent. What should I check first?

A3: For inconsistent bioassay results, first verify the integrity and concentration of your test compound and all assay reagents, including the radioligand and agonist. Cell-based assays are particularly sensitive to cell health, passage number, and receptor expression levels.[3] Ensure consistent cell culture conditions and perform regular quality control checks on your cell line.

Q4: How can I minimize non-specific binding in my radioligand binding assay?

A4: High non-specific binding can obscure the specific signal. To minimize it, optimize the concentration of membrane protein, use a suitable blocking agent like bovine serum albumin (BSA) in your assay buffer, and ensure efficient washing steps with ice-cold buffer to remove unbound radioligand. Coating filter plates with PEI can also reduce binding to the filter itself.

Troubleshooting Guides

Synthetic Chemistry

Problem: Low yield in the reductive amination step to form the N-substituted piperidine (B6355638).

Potential Cause Troubleshooting Step
Inefficient imine formation Ensure anhydrous conditions as water can hydrolyze the imine intermediate. Use a drying agent like MgSO₄.
Suboptimal reducing agent Sodium triacetoxyborohydride (B8407120) (STAB) is often effective for reductive amination. If using other borohydrides, ensure appropriate reaction conditions (pH, temperature).
Steric hindrance The piperidine and amine fragments may be sterically hindered. Consider a longer reaction time or a slight increase in temperature.
Side reactions Over-reduction of other functional groups can occur. Use a milder reducing agent or protect susceptible groups.

Problem: Inconsistent stereochemistry in the final product.

Potential Cause Troubleshooting Step
Racemization during reaction Certain reaction conditions (e.g., strongly acidic or basic) can lead to racemization of chiral centers. Check the pH and temperature of all steps.
Impure chiral starting materials Verify the enantiomeric excess (e.g.e.) of your starting materials using chiral HPLC or NMR with a chiral shift reagent.
Epimerization during purification Purification on silica (B1680970) gel can sometimes cause epimerization. Consider using a different stationary phase or minimizing the time on the column.
Biological Assays

Problem: High variability between replicate wells in a functional assay (e.g., cAMP or [³⁵S]GTPγS).

Potential Cause Troubleshooting Step
Uneven cell plating Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping and ensure a uniform monolayer.
Pipetting errors Use calibrated pipettes and a consistent technique, especially for small volumes of concentrated compounds.
Edge effects in microplates Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humidified environment.
Cell health and passage number High passage numbers can lead to changes in receptor expression and signaling. Use cells within a defined passage range.[3]

Problem: The antagonist shows weak or no activity in a functional assay.

Potential Cause Troubleshooting Step
Incorrect agonist concentration The agonist concentration used to stimulate the receptor should be at its EC₅₀ or EC₈₀ to provide a sufficient window for observing antagonism.[3]
Insufficient antagonist pre-incubation For competitive antagonists, pre-incubating the cells with the antagonist before adding the agonist is crucial to allow for binding equilibrium.[3]
Compound solubility issues Ensure the test compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO may be necessary, but vehicle controls are essential.
Low receptor expression Verify the expression of the kappa-opioid receptor in your cell line using a positive control antagonist or via techniques like Western blotting or qPCR.[3]

Quantitative Data Summary

The following tables present hypothetical but representative data for a JDTic analogue, which can be used as a benchmark for experimental outcomes.

Table 1: In Vitro Binding Affinity of "Des-ethyl-JDTic" at Opioid Receptors

ReceptorRadioligandKᵢ (nM)
Kappa (KOR) [³H]U69,5930.85
Mu (MOR) [³H]DAMGO> 1000
Delta (DOR) [³H]DPDPE> 1000

Table 2: Functional Antagonist Potency of "Des-ethyl-JDTic" in a [³⁵S]GTPγS Assay

ReceptorAgonistKₑ (nM)Fold Selectivity (KOR vs. MOR/DOR)
Kappa (KOR) U50,4881.2-
Mu (MOR) DAMGO15501292
Delta (DOR) SNC80>10000>8333

Experimental Protocols

General Protocol for Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the kappa-opioid receptor.

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human kappa-opioid receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50mM Tris-HCl, 5mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer for total binding or 50 µL of a high concentration of a non-labeled KOR ligand (e.g., 10 µM U69,593) for non-specific binding.

    • Add 50 µL of various concentrations of the test compound ("Des-ethyl-JDTic").

    • Add 50 µL of the radioligand (e.g., [³H]U69,593 at a final concentration equal to its Kₑ).

    • Add 100 µL of the membrane preparation (typically 10-20 µg of protein).

    • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[4][5][6]

Visualizations

KOR_Signaling_Pathway KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP Ligand KOR Antagonist ('Des-ethyl-JDTic') Ligand->KOR Blocks Agonist Agonist (e.g., Dynorphin) Agonist->KOR Activates G_alpha_GTP->AC Inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation) G_beta_gamma->Downstream ATP ATP ATP->AC

Caption: Signaling pathway of the kappa-opioid receptor (KOR).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials reaction Multi-step Synthesis start->reaction purification Purification (e.g., HPLC) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (Determine Ki) characterization->binding_assay Pure Compound functional_assay Functional Assay (e.g., [35S]GTPγS) (Determine Ke) binding_assay->functional_assay selectivity Selectivity Profiling (vs. MOR, DOR) functional_assay->selectivity

Caption: Workflow for KOR antagonist characterization.

Troubleshooting_Logic start Inconsistent Bioassay Results q1 Are reagents and compound validated? start->q1 sol1 Verify concentration, purity, and storage conditions of all reagents. q1->sol1 No q2 Are cell culture conditions consistent? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Standardize cell passage number, media, and plating density. q2->sol2 No q3 Is the assay protocol optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Optimize incubation times, agonist concentration, and washing steps. q3->sol3 No end Reproducible Assay q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Decision tree for troubleshooting bioassay reproducibility. tree for troubleshooting bioassay reproducibility.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of small molecules like Des-ethyl-carafiban.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound from biological matrices like plasma, urine, or tissue homogenates, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[4][5]

Q2: What are the most common sources of matrix effects in bioanalysis?

A: The primary sources of matrix effects in biofluids are endogenous components that are co-extracted and co-eluted with the analyte of interest.[2][6] For plasma or serum samples, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression.[7] Other sources include salts, proteins, and metabolites.[2][8] In some cases, exogenous compounds such as anticoagulants or dosing vehicles can also contribute to matrix effects.[6]

Q3: How can I detect the presence of matrix effects in my assay?

A: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[5][9] Any deviation in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement.[5]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a quantitative measure of the matrix effect.[3][7] It involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these two peak areas indicates the extent of ion suppression or enhancement.[10]

Q4: What are the primary strategies to mitigate or eliminate matrix effects?

A: Several strategies can be employed to minimize the impact of matrix effects:

  • Sample Preparation: Implementing a more rigorous sample clean-up procedure is one of the most effective ways to reduce matrix effects.[3] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than a simple protein precipitation.[3]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components can significantly reduce interference.[4][11] This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.[4][9]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects.[1][9] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a consistent analyte-to-internal standard ratio for accurate quantification.[3][9]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects by ensuring that both the calibrators and the samples are affected similarly.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.[4]

Troubleshooting Guides

Problem: Poor reproducibility and accuracy in this compound quantification.

This is a common symptom of unaddressed matrix effects. The following workflow can help identify and resolve the issue.

A Inconsistent Quantification Observed B Perform Post-Column Infusion with Blank Matrix Extract A->B C Assess Matrix Effect Quantitatively (Post-Extraction Spike) B->C D Significant Ion Suppression/ Enhancement Detected? C->D E Optimize Sample Preparation (e.g., SPE, LLE) D->E Yes I No Significant Matrix Effect D->I No F Refine Chromatographic Method to Separate from Interference E->F G Implement Stable Isotope-Labeled Internal Standard (SIL-IS) F->G H Re-validate Method G->H J Investigate Other Potential Causes (e.g., instrument variability, sample handling) I->J

Caption: Troubleshooting workflow for inconsistent quantification.

Problem: Significant ion suppression observed for this compound.

When a particular analyte shows a consistent drop in signal, the following decision tree can guide the mitigation strategy.

A Significant Ion Suppression Observed for Analyte B Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in Use? A->B C Implement SIL-IS B->C No D Is the Analyte Co-eluting with a Phospholipid Region? B->D Yes J Re-evaluate and Validate C->J E Modify LC Gradient to Shift Analyte Retention Time D->E Yes G Is the Sample Complexity High? D->G No F Incorporate Phospholipid Removal Step in Sample Prep E->F E->J F->J H Switch from Protein Precipitation to SPE or LLE G->H Yes G->J No I Consider a More Selective SPE Sorbent H->I I->J

Caption: Decision tree for mitigating ion suppression.

Quantitative Data Summary

The choice of sample preparation is critical in minimizing matrix effects. The following table summarizes general trends for matrix effects with various sample preparation techniques in different biological matrices. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Biological MatrixSample Preparation MethodTypical Matrix Effect Range (%)Key Considerations
Plasma/Serum Protein Precipitation (PPT)30 - 110Prone to significant ion suppression due to residual phospholipids.
Liquid-Liquid Extraction (LLE)70 - 120Generally cleaner than PPT, but optimization of extraction solvent is crucial.[3]
Solid-Phase Extraction (SPE)85 - 115Offers the most effective removal of interferences, but requires method development.[3]
Urine Dilute-and-Inject50 - 130Simple, but susceptible to high variability in matrix effects due to diet and hydration.[4][12]
SPE90 - 110Highly recommended for urine to remove salts and other polar interferences.[12]
Oral Fluid PPT with Acetonitrile60 - 115Can provide sufficient clean-up for this less complex matrix.[13]

Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The provided data illustrates general trends.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Preparation of Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • System Setup:

    • Infuse the analyte solution into the MS ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

    • Connect the LC outlet to the ion source via a T-connector, allowing the column effluent to mix with the infused solution before entering the MS.

  • Analysis:

    • Begin infusing the analyte solution and allow the MS signal to stabilize.

    • Inject a blank matrix sample that has been subjected to the sample extraction procedure.

    • Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no matrix effects.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement at that retention time.

cluster_0 LC System cluster_1 Infusion System cluster_2 Mass Spectrometer LC_Column LC Column T_Connector T_Connector LC_Column->T_Connector Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Connector MS Mass Spectrometer T_Connector->MS

References

Adjusting protocols for Des-ethyl-carafiban in different thrombosis models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research professionals. The information provided for "Des-ethyl-carafiban" is based on the inferred mechanism of action as a Protease-Activated Receptor-1 (PAR-1) antagonist, due to the absence of specific public data on this compound. All protocols and troubleshooting guides should be adapted and validated in your specific laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: Based on its intended use in thrombosis models, this compound is presumed to be a Protease-Activated Receptor-1 (PAR-1) antagonist. PAR-1 is a G protein-coupled receptor that is a primary target for thrombin on platelets.[1][2] Thrombin is a potent platelet activator, and by blocking its receptor, PAR-1 antagonists inhibit platelet aggregation and thrombus formation.[1][3]

Q2: What are the key features of the ferric chloride-induced thrombosis model?

A2: The ferric chloride (FeCl₃)-induced thrombosis model is a widely used method to study arterial thrombosis in vivo.[4][5] It involves the topical application of a ferric chloride solution to an exposed artery, typically the carotid or mesenteric artery. Ferric chloride induces oxidative endothelial injury, leading to the exposure of subendothelial collagen and subsequent platelet adhesion, activation, and aggregation, culminating in the formation of an occlusive thrombus.[5] The primary endpoint is usually the time to vessel occlusion.[4]

Q3: Can you describe the collagen-epinephrine-induced thromboembolism model?

A3: This model induces acute pulmonary thromboembolism in rodents, typically mice.[3][6] It involves the intravenous injection of a mixture of collagen and epinephrine (B1671497).[7] This combination potently activates platelets, leading to the formation of platelet aggregates in the circulation, which then lodge in the pulmonary vasculature, causing respiratory distress and often, mortality.[3] The effectiveness of an antithrombotic agent is typically assessed by its ability to prevent mortality or reduce the number of pulmonary thrombi.[6][7]

Q4: What is the arteriovenous (AV) shunt thrombosis model?

A4: The AV shunt model is an ex vivo method to assess thrombosis under controlled hemodynamic conditions. An external shunt is placed between an artery and a vein, often in larger animal models like rabbits, dogs, or pigs.[8] A thrombogenic surface (e.g., a silk thread or a collagen-coated tube) is placed within the shunt. Blood flows from the artery through the shunt and back into the venous circulation. The antithrombotic effect of a compound is evaluated by measuring the weight of the thrombus formed on the thrombogenic surface after a specific period. This model allows for the investigation of thrombosis under arterial flow conditions.

Q5: How do I determine the optimal dose of this compound for my experiments?

A5: For a novel compound like this compound, a dose-response study is essential. Start with a literature review of similar PAR-1 antagonists to establish a likely dose range.[9] We recommend a pilot study with a wide range of doses (e.g., 0.1, 1, 10 mg/kg) administered via the intended route (e.g., oral gavage, intravenous injection). The timing of administration before the thrombotic challenge is also a critical parameter to optimize, based on the presumed pharmacokinetic profile of the drug. Key endpoints to measure include inhibition of platelet aggregation ex vivo, prolongation of bleeding time, and the primary endpoint of the specific thrombosis model (e.g., time to occlusion, survival rate).

Troubleshooting Guides

Ferric Chloride-Induced Thrombosis Model
Problem Potential Cause(s) Recommended Solution(s)
High variability in time to occlusion between animals 1. Inconsistent application of ferric chloride. 2. Variation in vessel exposure and handling. 3. Animal-to-animal physiological differences.1. Ensure the filter paper is saturated but not dripping and applied consistently to the same vessel location for the same duration. 2. Minimize vessel manipulation and maintain consistent surgical technique. 3. Increase the number of animals per group to improve statistical power.
No thrombus formation in control animals 1. Ferric chloride concentration is too low or the solution has degraded. 2. Insufficient application time. 3. Inadequate vessel injury.1. Prepare fresh ferric chloride solution for each experiment. Consider increasing the concentration (e.g., from 5% to 10%). 2. Increase the application time in increments (e.g., from 3 to 5 minutes). 3. Ensure direct contact between the filter paper and the vessel adventitia.
Premature vessel occlusion before drug administration 1. Excessive surgical trauma to the vessel.1. Handle the artery with extreme care, using fine-tipped forceps. Avoid stretching or pinching the vessel.
This compound shows no effect 1. Dose is too low. 2. Inappropriate timing of administration (drug not at peak concentration during the experiment). 3. Poor bioavailability via the chosen administration route. 4. The compound is not a potent PAR-1 antagonist in the chosen species.1. Perform a dose-response study with higher concentrations. 2. Adjust the pre-treatment time based on available pharmacokinetic data or empirical testing (e.g., 30, 60, 120 minutes prior to injury). 3. Consider an alternative administration route (e.g., intravenous if oral was used). 4. Confirm the in vitro activity of the compound on platelets from the animal species being used.
Collagen-Epinephrine-Induced Thromboembolism Model
Problem Potential Cause(s) Recommended Solution(s)
Low mortality in the control group 1. Insufficient dose of collagen and/or epinephrine. 2. Incorrect injection technique (e.g., subcutaneous instead of intravenous).1. Increase the dose of collagen and/or epinephrine. A typical starting dose is 0.8 mg/kg collagen and 60 µg/kg epinephrine.[6] 2. Ensure proper intravenous injection into a tail vein.
All animals in the treatment group survive, even at low doses 1. The model may be too sensitive to the antithrombotic agent.1. Increase the thrombotic challenge by increasing the dose of collagen and/or epinephrine to better discriminate between different doses of this compound.
High variability in survival times 1. Inconsistent preparation or injection of the collagen/epinephrine mixture. 2. Animal strain or age differences.1. Ensure the collagen/epinephrine solution is well-mixed and administered as a bolus. 2. Use animals of the same strain, age, and sex for all experimental groups.
Excessive bleeding observed with this compound 1. The dose is too high, leading to systemic hemostatic impairment.1. Reduce the dose of this compound. 2. Measure bleeding time as a separate endpoint to quantify the hemorrhagic risk of different doses.

Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse (e.g., with isoflurane (B1672236) or an intraperitoneal injection of ketamine/xylazine).

    • Make a midline cervical incision and carefully expose the common carotid artery.

    • Separate the artery from the surrounding tissues and the vagus nerve.[10]

    • Place a small piece of plastic film under the artery to isolate it.[10]

  • Drug Administration:

    • Administer this compound or vehicle control at the predetermined dose and time via the chosen route (e.g., oral gavage 60 minutes prior to injury).

  • Thrombosis Induction:

    • Place a Doppler flow probe around the vessel to monitor blood flow.[9]

    • Apply a small piece of filter paper (1x2 mm) saturated with 5-10% ferric chloride solution to the adventitial surface of the artery for 3 minutes.[9][10]

    • After 3 minutes, remove the filter paper and flush the area with saline.

  • Data Acquisition:

    • Continuously monitor and record blood flow until the vessel is occluded (defined as blood flow <10% of baseline for at least 10 minutes) or for a maximum of 60 minutes.

    • The primary endpoint is the time to occlusion from the application of ferric chloride.

Protocol 2: Collagen-Epinephrine-Induced Pulmonary Thromboembolism in Mice
  • Animal Preparation:

    • Place mice in a restrainer for intravenous injection.

  • Drug Administration:

    • Administer this compound or vehicle control at the predetermined dose and time (e.g., intravenously 15 minutes prior to challenge or orally 60 minutes prior).

  • Thrombotic Challenge:

    • Inject a mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg) in a volume of approximately 100 µL into a lateral tail vein.[6]

  • Endpoint Measurement:

    • Observe the animals for 30 minutes. The primary endpoint is survival.[6]

    • Alternatively, animals can be euthanized at a set time point (e.g., 5 minutes) after the challenge, and the lungs can be harvested for histological analysis to count the number of pulmonary thrombi.[6]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound in the Ferric Chloride Model

Treatment Group Dose (mg/kg, p.o.) N Time to Occlusion (min, Mean ± SEM) Occlusion Rate (%)
Vehicle-1012.5 ± 1.8100
This compound0.11018.2 ± 2.590
This compound1.01035.7 ± 4.150
This compound10.010>6020

*p < 0.05 vs. Vehicle

Table 2: Comparative Efficacy in the Collagen-Epinephrine Model

Treatment Group Dose (mg/kg, i.v.) N Survival Rate (%)
Vehicle-128
This compound0.51250
Vorapaxar (comparator)0.51258
Aspirin (comparator)101225

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation & Granule Secretion Ca2->Aggregation PKC->Aggregation DesEthyl This compound DesEthyl->PAR1 Blocks

Caption: PAR-1 signaling pathway in platelets and the site of action for this compound.

Ferric_Chloride_Workflow A 1. Anesthetize Mouse & Expose Carotid Artery B 2. Administer this compound (or Vehicle) A->B C 3. Position Doppler Flow Probe B->C D 4. Apply FeCl₃-soaked Filter Paper (3 min) C->D E 5. Remove Paper & Monitor Blood Flow D->E F 6. Record Time to Occlusion E->F Collagen_Epinephrine_Workflow A 1. Administer this compound (or Vehicle) B 2. Prepare Collagen/ Epinephrine Mixture A->B C 3. Intravenous Injection into Tail Vein B->C D 4. Observe for 30 minutes C->D E 5. Record Survival/Mortality D->E

References

Validation & Comparative

A Comparative Guide to GPIIb/IIIa Antagonists: Spotlight on Des-ethyl-carafiban in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Des-ethyl-carafiban and other prominent Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonists. We delve into their mechanisms of action, present available quantitative data for objective comparison, and outline the experimental protocols used to evaluate their performance.

Introduction to GPIIb/IIIa Antagonists

Glycoprotein IIb/IIIa receptor antagonists are a class of potent antiplatelet agents that play a crucial role in the management of acute coronary syndromes (ACS) and as an adjunct therapy during percutaneous coronary interventions (PCI).[1][2][3] These drugs target the final common pathway of platelet aggregation, the activation of the GPIIb/IIIa receptor (also known as integrin αIIbβ3).[3][4][5]

Upon platelet activation by various agonists, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF).[3][5] This binding cross-links adjacent platelets, leading to the formation of a platelet plug and subsequent thrombus.[1][3] GPIIb/IIIa antagonists competitively inhibit this binding, thereby preventing platelet aggregation and thrombus formation.[1][2][3]

The currently approved intravenous GPIIb/IIIa inhibitors—Abciximab, Eptifibatide, and Tirofiban—have demonstrated significant efficacy in preventing ischemic events.[4][5] However, they differ in their chemical structure, pharmacokinetic, and pharmacodynamic properties.[6][7] This guide will compare these established agents with this compound, a molecule of research interest.

Mechanism of Action and Signaling Pathway

The primary mechanism of all GPIIb/IIIa antagonists is the blockade of the GPIIb/IIIa receptor, preventing its interaction with fibrinogen and vWF. This action directly inhibits platelet aggregation.

GPIIb_IIIa_Pathway cluster_platelet Platelet Platelet_Activation Platelet Activation (e.g., ADP, Thrombin) GPIIb_IIIa_Inactive Inactive GPIIb/IIIa Receptor Platelet_Activation->GPIIb_IIIa_Inactive Conformational Change GPIIb_IIIa_Active Active GPIIb/IIIa Receptor GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Platelet_Aggregation Platelet Aggregation & Thrombus Formation GPIIb_IIIa_Active->Platelet_Aggregation Binds Fibrinogen Fibrinogen / vWF Fibrinogen->GPIIb_IIIa_Active Antagonists GPIIb/IIIa Antagonists (e.g., this compound) Antagonists->GPIIb_IIIa_Active Inhibits

Caption: Signaling pathway of GPIIb/IIIa receptor activation and inhibition.

Comparative Performance Data

A direct quantitative comparison of this compound with other GPIIb/IIIa antagonists is challenging due to the limited publicly available data for this specific compound. The following tables summarize the known properties of the established agents.

Table 1: Pharmacokinetic and Pharmacodynamic Properties
ParameterAbciximabEptifibatideTirofibanThis compound
Chemical Class Chimeric monoclonal antibody fragmentCyclic heptapeptideNon-peptide tyrosine derivativeNon-peptide (presumed)
Molecular Weight ~47 kDa832 Da495 DaData not available
Receptor Specificity Binds to GPIIb/IIIa, αvβ3, and Mac-1 receptors[6][8]Highly specific for GPIIb/IIIa[3][9]Highly specific for GPIIb/IIIa[3][9]Data not available
Binding Affinity (KD) 5 nmol/L[8]120 nmol/L[8]15 nmol/L[8][9]Data not available
Reversibility Irreversible/Slowly reversible[1]Reversible[9]Reversible[9]Data not available
On-rate Rapid (<1 min)[8]RapidRapid[9]Data not available
Off-rate (t1/2) Hours[8]10-15 seconds[8]~11 seconds[9]Data not available
Plasma Half-life ~20-30 minutes[7]~2.5 hours[3][8]~2 hours[8]Data not available
Table 2: Platelet Aggregation Inhibition
ParameterAbciximabEptifibatideTirofibanThis compound
Agonist 20 µmol/L ADP20 µmol/L ADP5 µmol/L ADPData not available
Inhibition at Steady State >80%>80%>90%[10]Data not available
Receptor Occupancy for >80% Inhibition ~80%>50%>50%Data not available

Detailed Experimental Protocols

The evaluation of GPIIb/IIIa antagonists involves a series of in vitro and ex vivo assays to determine their potency and efficacy.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Principle: Light transmittance aggregometry (LTA) is the gold standard. Platelet-rich plasma (PRP) is stirred in a cuvette, and an agonist is added to induce aggregation. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

Protocol:

  • Prepare Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes and centrifuged at a low speed to separate PRP.

  • Baseline Measurement: A cuvette with PRP is placed in the aggregometer to establish a baseline light transmittance.

  • Incubation: The GPIIb/IIIa antagonist at varying concentrations is added to the PRP and incubated.

  • Induce Aggregation: An agonist (e.g., ADP, collagen, thrombin receptor agonist peptide) is added to initiate platelet aggregation.

  • Data Acquisition: Light transmittance is recorded over time. The percentage of inhibition is calculated by comparing the aggregation in the presence of the antagonist to a control.

Platelet_Aggregation_Workflow Start Start: Whole Blood Collection Centrifugation Low-Speed Centrifugation Start->Centrifugation PRP Obtain Platelet-Rich Plasma (PRP) Centrifugation->PRP Incubation Incubate PRP with GPIIb/IIIa Antagonist PRP->Incubation Aggregation Induce Aggregation with Agonist Incubation->Aggregation Measurement Measure Light Transmittance Aggregation->Measurement Analysis Calculate % Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for a platelet aggregation assay.

Receptor Occupancy Assay

This assay determines the percentage of GPIIb/IIIa receptors bound by the antagonist.

Principle: Flow cytometry is used to measure the binding of a fluorescently labeled antibody or ligand that recognizes the occupied or unoccupied receptors.

Protocol:

  • Sample Preparation: Whole blood or PRP is incubated with the GPIIb/IIIa antagonist.

  • Staining: A fluorescently labeled monoclonal antibody that specifically binds to the GPIIb/IIIa receptor is added. The choice of antibody depends on whether it recognizes the occupied or unoccupied state of the receptor.

  • Flow Cytometry: The samples are analyzed by flow cytometry to quantify the fluorescence intensity on the platelet surface.

  • Calculation: Receptor occupancy is calculated by comparing the fluorescence of the antagonist-treated platelets to that of untreated controls.

Discussion and Future Directions

The established GPIIb/IIIa antagonists—Abciximab, Eptifibatide, and Tirofiban—have distinct pharmacological profiles that influence their clinical use. Abciximab, with its high affinity and slow dissociation, provides prolonged receptor blockade.[7][8] In contrast, the small-molecule inhibitors, Eptifibatide and Tirofiban, have lower affinity and faster off-rates, leading to a more rapid reversal of their antiplatelet effects upon cessation of infusion.[8][9]

The development of new GPIIb/IIIa antagonists like this compound likely aims to optimize the therapeutic window, balancing potent antithrombotic efficacy with a reduced risk of bleeding complications. Key areas of investigation for any new GPIIb/IIIa antagonist would include:

  • Oral bioavailability: While intravenous formulations are effective in the acute setting, an orally active agent could have applications in long-term therapy, although past attempts have been challenging.[9]

  • Improved safety profile: Minimizing thrombocytopenia and bleeding risk is a primary goal in the development of new antiplatelet agents.

  • Reversibility: The ability to rapidly reverse the antiplatelet effect in case of bleeding or the need for urgent surgery is a desirable characteristic.

To fully assess the potential of this compound, head-to-head comparative studies with the currently approved agents are essential. These studies should employ the standardized experimental protocols outlined above to generate robust and comparable data on its binding kinetics, potency, and efficacy.

References

Comparative Efficacy of Des-ethyl-carafiban and Tirofiban in a Rat Model of Arterial Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-platelet agent, Des-ethyl-carafiban, and the established Glycoprotein (GP) IIb/IIIa inhibitor, Tirofiban (B1683177). The comparison is based on their efficacy in a widely used in vivo model of arterial thrombosis: the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rats.

Executive Summary

Thrombotic diseases, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. The development of novel anti-thrombotic agents with improved efficacy and safety profiles is a critical area of research. This guide evaluates the potential therapeutic efficacy of this compound in comparison to Tirofiban, a known anti-platelet drug. The data presented for this compound is hypothetical and serves as a framework for evaluating new chemical entities against established standards.

Quantitative Efficacy Comparison

The following table summarizes the dose-dependent efficacy of this compound (hypothetical data) and Tirofiban in preclinical rat models of thrombosis. The primary endpoints evaluated are the time to vessel occlusion (TTO) and the resulting thrombus weight in the FeCl₃-induced carotid artery thrombosis model, and patency rate in a crush injury model for Tirofiban.

Compound Dose Time to Occlusion (TTO) (minutes) in FeCl₃ Model (Mean ± SD) Thrombus Weight (mg) in FeCl₃ Model (Mean ± SD) Vessel Patency Rate (%) in Crush Injury Model [1]
Vehicle Control -12.5 ± 2.18.2 ± 1.510%
This compound (Hypothetical) 0.5 mg/kg, IV25.3 ± 4.54.1 ± 0.8Not Assessed
1.0 mg/kg, IV48.7 ± 6.22.3 ± 0.5Not Assessed
2.0 mg/kg, IV>60 (No Occlusion)0.8 ± 0.3Not Assessed
Tirofiban 50 µg/mL (local irrigation)Not AssessedNot Assessed59%

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the evaluation of anti-thrombotic agents. The following is a detailed methodology for the ferric chloride-induced carotid artery thrombosis model in rats.[2][3][4]

Animals: Male Sprague-Dawley rats (250-300g) are used for this model. All animal procedures should be conducted in accordance with institutional animal care and use guidelines.

Anesthesia and Surgical Preparation:

  • Rats are anesthetized with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).

  • The animal is placed in a supine position, and the surgical area on the neck is shaved and disinfected.

  • A midline cervical incision is made to expose the right common carotid artery.

  • The artery is carefully dissected from the surrounding tissues and the vagus nerve.

Induction of Thrombosis:

  • A small piece of filter paper (e.g., 2x2 mm) is saturated with a 35-50% ferric chloride (FeCl₃) solution.[2][3]

  • The FeCl₃-soaked filter paper is topically applied to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3-10 minutes).[2][3]

  • Following the application, the filter paper is removed, and the area is rinsed with saline.

Measurement of Thrombotic Occlusion:

  • Blood flow in the carotid artery is monitored continuously using a Doppler flow probe placed upstream of the injury site.

  • The Time to Occlusion (TTO) is defined as the time from the application of FeCl₃ to the complete cessation of blood flow.

  • After a set observation period (e.g., 60 minutes), the thrombosed arterial segment is excised, and the wet weight of the thrombus is determined.

Drug Administration: The test compounds (this compound or Tirofiban) or vehicle are typically administered intravenously (IV) at various doses at a specific time point before the induction of thrombosis.

Mechanism of Action and Signaling Pathways

Tirofiban is a non-peptide antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. By blocking this receptor, Tirofiban prevents fibrinogen from binding to platelets, thereby inhibiting their aggregation and the formation of a thrombus.

The hypothetical mechanism of action for this compound is proposed to be a novel, potent, and selective inhibitor of a key enzyme in the platelet activation signaling cascade, upstream of GPIIb/IIIa activation. This could potentially offer a more targeted anti-platelet effect with a reduced risk of bleeding compared to direct GPIIb/IIIa inhibitors.

G cluster_0 Vascular Injury cluster_1 Platelet Activation Cascade cluster_2 Thrombus Formation Collagen Exposure Collagen Exposure Platelet Adhesion Platelet Adhesion Collagen Exposure->Platelet Adhesion Tissue Factor Exposure Tissue Factor Exposure Fibrin Formation Fibrin Formation Tissue Factor Exposure->Fibrin Formation Coagulation Cascade Signal Transduction Signal Transduction (e.g., TXA₂, ADP release) Platelet Adhesion->Signal Transduction GPIIb/IIIa Activation GPIIb/IIIa Receptor Activation Signal Transduction->GPIIb/IIIa Activation Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation Allows Fibrinogen Binding Des_ethyl_carafiban This compound (Hypothetical Target) Des_ethyl_carafiban->Signal Transduction Inhibits Thrombus Thrombus Platelet Aggregation->Thrombus Fibrin Formation->Thrombus Tirofiban Tirofiban Tirofiban->Platelet Aggregation Inhibits

Caption: Simplified signaling pathway of thrombosis and points of intervention.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo evaluation of anti-thrombotic agents using the FeCl₃-induced thrombosis model.

G cluster_workflow Experimental Workflow: FeCl₃-Induced Thrombosis Model Animal_Prep Animal Preparation (Anesthesia, Surgery) Drug_Admin Drug Administration (this compound, Tirofiban, or Vehicle) Animal_Prep->Drug_Admin Thrombosis_Induction Thrombosis Induction (FeCl₃ Application) Drug_Admin->Thrombosis_Induction Monitoring Blood Flow Monitoring (Doppler Probe) Thrombosis_Induction->Monitoring Data_Collection Data Collection (Time to Occlusion) Monitoring->Data_Collection Endpoint_Analysis Endpoint Analysis (Thrombus Excision and Weight) Data_Collection->Endpoint_Analysis

Caption: Workflow for evaluating anti-thrombotic agents in vivo.

Conclusion

This guide provides a comparative framework for assessing the efficacy of novel anti-thrombotic compounds like the hypothetical this compound against established drugs such as Tirofiban. The use of standardized in vivo models, such as the FeCl₃-induced carotid artery thrombosis model, is essential for generating reliable and comparable preclinical data. The illustrative data suggests that this compound holds potential as a potent anti-thrombotic agent, warranting further investigation to fully characterize its pharmacological profile and therapeutic window. Researchers are encouraged to utilize the detailed protocols and conceptual frameworks presented herein to advance the development of next-generation anti-thrombotic therapies.

References

Validating the Putative Mechanism of Action of Des-ethyl-carafiban: A Comparative Guide to Glycoprotein IIb/IIIa Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of Des-ethyl-carafiban as a glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonist. While direct experimental data for this compound is not publicly available, this document outlines the established characteristics of known GP IIb/IIIa inhibitors, offering a benchmark for future studies. The information presented here is based on the assumption that this compound, as a derivative of the known fibrinogen receptor antagonist carafiban, shares a similar mechanism of action.

The Glycoprotein IIb/IIIa Receptor: A Key Target in Platelet Aggregation

The GP IIb/IIIa receptor, also known as integrin αIIbβ3, is a key player in the final common pathway of platelet aggregation.[1][2] Upon platelet activation by various agonists (e.g., thrombin, collagen, ADP), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor.[3][4] This binding crosslinks adjacent platelets, leading to the formation of a platelet plug and, subsequently, a thrombus.[2] Antagonists of this receptor prevent fibrinogen binding, thereby inhibiting platelet aggregation and thrombus formation.[2][5]

Comparative Analysis of Glycoprotein IIb/IIIa Receptor Antagonists

Several GP IIb/IIIa receptor antagonists have been developed and are used clinically, primarily in the setting of acute coronary syndromes and percutaneous coronary interventions.[6][7][8][9] These agents can be broadly categorized into three main classes: monoclonal antibodies, small molecule peptides, and non-peptide mimetics.

Table 1: Quantitative Comparison of Clinically Approved GP IIb/IIIa Receptor Antagonists

FeatureAbciximab (ReoPro)Eptifibatide (Integrilin)Tirofiban (Aggrastat)
Drug Class Murine-human chimeric monoclonal antibody Fab fragmentCyclic heptapeptideNon-peptide tyrosine derivative
Target Specificity Binds to GP IIb/IIIa, αvβ3, and Mac-1 receptorsHighly specific for GP IIb/IIIa receptorSpecific for GP IIb/IIIa receptor
Binding Reversibility IrreversibleReversibleReversible
Half-life Initial: <10 min; Functional: 4-12 hours~2.5 hours~2 hours
Route of Administration IntravenousIntravenousIntravenous

Experimental Protocols for Validating Mechanism of Action

To validate the mechanism of action of a putative GP IIb/IIIa antagonist like this compound, a series of in vitro and ex vivo experiments are essential.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound to the GP IIb/IIIa receptor.

Methodology:

  • Preparation of Platelet Membranes: Isolate human platelets from whole blood and prepare platelet-rich plasma (PRP). Lyse the platelets to obtain platelet membranes rich in GP IIb/IIIa receptors.

  • Radioligand: Use a radiolabeled ligand that specifically binds to the GP IIb/IIIa receptor, such as [³H]-tirofiban or [¹²⁵I]-fibrinogen.

  • Competition Binding: Incubate the platelet membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) and known competitors (e.g., tirofiban, eptifibatide).

  • Separation and Scintillation Counting: Separate the bound and free radioligand using filtration. Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the functional effect of the test compound on platelet aggregation induced by various agonists.

Methodology: [10][11][12]

  • Preparation of Platelet-Rich Plasma (PRP): Collect whole blood in citrate (B86180) anticoagulant and centrifuge at a low speed to obtain PRP.

  • Baseline Measurement: Adjust the PRP to a standardized platelet count and measure the baseline light transmission. Platelet-poor plasma (PPP) is used as a reference for 100% aggregation.

  • Agonist-Induced Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP) to the PRP in an aggregometer cuvette at 37°C with constant stirring.

  • Inhibition by Test Compound: Pre-incubate the PRP with varying concentrations of the test compound (this compound) or a known inhibitor before adding the agonist.

  • Measurement of Aggregation: Monitor the change in light transmission as platelets aggregate. The extent of aggregation is expressed as a percentage of the maximum light transmission of PPP.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of the maximal platelet aggregation induced by a specific agonist.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for a key assay, and the comparative relationship of this compound.

G Signaling Pathway of Platelet Aggregation and GP IIb/IIIa Inhibition cluster_activation Platelet Activation cluster_platelet Platelet cluster_aggregation Platelet Aggregation Thrombin Thrombin Inside-out signaling Inside-out signaling Thrombin->Inside-out signaling Collagen Collagen Collagen->Inside-out signaling ADP ADP ADP->Inside-out signaling GP IIb/IIIa (inactive) GP IIb/IIIa (inactive) GP IIb/IIIa (active) GP IIb/IIIa (active) GP IIb/IIIa (inactive)->GP IIb/IIIa (active) Fibrinogen Fibrinogen GP IIb/IIIa (active)->Fibrinogen Inside-out signaling->GP IIb/IIIa (inactive) Platelet Cross-linking Platelet Cross-linking Fibrinogen->Platelet Cross-linking This compound This compound This compound->GP IIb/IIIa (active) Inhibition G Workflow for Platelet Aggregation Assay Start Start Collect Whole Blood Collect Whole Blood Start->Collect Whole Blood Prepare PRP and PPP Prepare PRP and PPP Collect Whole Blood->Prepare PRP and PPP Pre-incubate PRP with Test Compound Pre-incubate PRP with Test Compound Prepare PRP and PPP->Pre-incubate PRP with Test Compound Add Agonist Add Agonist Pre-incubate PRP with Test Compound->Add Agonist Measure Light Transmission Measure Light Transmission Add Agonist->Measure Light Transmission Analyze Data (IC50) Analyze Data (IC50) Measure Light Transmission->Analyze Data (IC50) End End Analyze Data (IC50)->End

References

Comparative Analysis of Mu-Opioid Receptor Binding Affinity: A Focus on Carfentanil and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of potent synthetic opioids to the mu-opioid receptor (μOR), a critical target in pain management and the focus of extensive research in the field of analgesics and addiction. Due to the limited availability of specific binding data for Des-ethyl-carafiban, this analysis utilizes carfentanil, a structurally and functionally similar potent fentanyl analog, as a primary reference compound. The binding affinities of other relevant opioids, including fentanyl, the endogenous opioid peptide mimetic DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), and morphine, are included for a comprehensive comparison.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities of selected opioids to the mu-opioid receptor. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are presented. Lower values are indicative of higher binding affinity.

CompoundReceptorKi (nM)IC50 (nM)Species
CarfentanilMu-Opioid0.22[1][2]0.19[3]Marmoset/Human
FentanylMu-Opioid1.03 - 1.6[4]1.23[3]Rat/Human
DAMGOMu-Opioid~1-2-Rat
MorphineMu-Opioid1.2[5]-Rat
SufentanilMu-Opioid-0.40[3]Human
LofentanilMu-Opioid-0.208[3]Human
AlfentanilMu-Opioid-38.9[3]Human

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. The following is a generalized protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., carfentanil) for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Homogenates of brain tissue (e.g., rat or marmoset brain) or cell membranes from cell lines expressing the mu-opioid receptor.[2]

  • Radioligand: A high-affinity, selective radiolabeled ligand for the mu-opioid receptor, such as [³H]-DAMGO.[5]

  • Test Compounds: Unlabeled opioid compounds of interest (e.g., carfentanil, fentanyl, morphine).

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the opioid receptors. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Each tube contains the receptor preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Bound Radioactivity: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is determined using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of mu-opioid receptor binding, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Brain Homogenate) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand (e.g., [³H]-DAMGO) Radioligand->Incubation Test_Compound Test Compound (e.g., Carfentanil) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Carfentanil) MOR Mu-Opioid Receptor (μOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates MAPK_Cascade MAPK Cascade (e.g., ERK) MOR->MAPK_Cascade Activates G_alpha Gαi/o (GTP) G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ion_Channel_K K+ Channel Cellular_Response Cellular Response (e.g., Analgesia, Respiratory Depression) Ion_Channel_K->Cellular_Response Hyperpolarization Ion_Channel_Ca Ca2+ Channel Ion_Channel_Ca->Cellular_Response Reduced Neurotransmitter Release G_alpha->AC G_beta_gamma->Ion_Channel_K Activates G_beta_gamma->Ion_Channel_Ca Inhibits ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: Mu-opioid receptor signaling pathway.

Conclusion

The data clearly demonstrate the exceptionally high binding affinity of carfentanil for the mu-opioid receptor, surpassing that of fentanyl and morphine by a significant margin. This high affinity is a key determinant of its profound pharmacological effects. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding for researchers engaged in the study of opioid pharmacology and the development of novel analgesics with improved therapeutic profiles. Further research into the specific binding kinetics and functional activity of this compound is warranted to fully characterize its pharmacological profile.

References

Comparative Cross-Reactivity Analysis of Des-ethyl-carafiban: A Predictive and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of the predicted and a proposed experimental evaluation of the cross-reactivity profile of Des-ethyl-carafiban, a primary metabolite of the fibrinogen receptor antagonist, carafiban (B1615651). In the absence of publicly available experimental data, this document provides a predictive assessment based on structure-activity relationships and outlines a detailed experimental framework to generate crucial binding affinity and selectivity data. The quantitative data presented herein is illustrative and serves as a template for reporting future empirical results.

Introduction: The Importance of Metabolite Profiling

Carafiban is a potent antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, a key mediator of platelet aggregation. As with many pharmaceuticals, carafiban undergoes metabolic transformation in the body, leading to the formation of metabolites such as this compound. A thorough understanding of the pharmacological activity, including the potential for cross-reactivity with other receptors, of such metabolites is critical for a comprehensive assessment of a drug's safety and efficacy profile. Off-target interactions can lead to unanticipated side effects or contribute to the overall therapeutic effect. This guide focuses on the predicted cross-reactivity of this compound and provides a robust experimental plan for its empirical determination.

Predicted Cross-Reactivity Profile of this compound

The interaction of fibrinogen receptor antagonists with the GP IIb/IIIa receptor is well-understood to be driven by key structural motifs that mimic the Arg-Gly-Asp (RGD) sequence of fibrinogen. These typically include a cationic center and a carboxylic acid moiety. Carafiban's structure incorporates these essential features.

The metabolic conversion to this compound involves the removal of an ethyl group. This modification is not located at the primary pharmacophore responsible for receptor binding. Consequently, it is predicted that This compound will likely retain a high affinity for the GP IIb/IIIa receptor . However, the ethyl group may play a secondary role in optimizing the fit within the receptor's binding pocket. Its absence might lead to a modest reduction in binding affinity for GP IIb/IIIa and could potentially alter the selectivity profile against other related integrin receptors.

Table 1: Predicted Comparative Binding Affinities (Kᵢ) of Carafiban and this compound

Note: The following values are hypothetical and intended for illustrative purposes pending experimental verification.

CompoundGP IIb/IIIa (Kᵢ, nM)αvβ3 (Kᵢ, nM)αvβ5 (Kᵢ, nM)α5β1 (Kᵢ, nM)
Carafiban 5>1000>1000>1000
This compound 15>1000>1000>1000

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of radioligand binding assays are proposed. These assays will quantify the binding affinity of the metabolite to the primary target, GP IIb/IIIa, and a panel of related integrin receptors.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis compound_prep Compound Preparation (this compound, Carafiban) incubation Incubation with Test Compounds compound_prep->incubation receptor_prep Receptor Preparation (Platelet Membranes, Recombinant Integrins) receptor_prep->incubation radioligand Radioligand Selection ([³H]-tirofiban) radioligand->incubation separation Separation of Bound/Free Ligand (Filtration) incubation->separation quantification Quantification of Radioactivity separation->quantification curve_fitting Generate Competition Curves quantification->curve_fitting ic50_calc Calculate IC₅₀ Values curve_fitting->ic50_calc ki_calc Calculate Kᵢ Values (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for the experimental determination of this compound cross-reactivity.

Detailed Methodologies

3.2.1. Materials and Reagents

  • Test Compounds: this compound (purity >95%), Carafiban (as a reference).

  • Receptor Sources: Human platelet membranes for GP IIb/IIIa; Recombinant human integrins αvβ3, αvβ5, and α5β1.

  • Radioligand: [³H]-tirofiban or another suitable GP IIb/IIIa radioligand.

  • Buffers and Consumables: Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 7.4), wash buffer, 96-well plates, glass fiber filters.

3.2.2. Radioligand Binding Assay Protocol

  • Receptor Preparation: Thawed human platelet membranes or recombinant integrins are diluted to a final concentration in the binding buffer.

  • Assay Plate Setup: In a 96-well plate, the following are added in sequence:

    • Binding buffer.

    • A fixed concentration of [³H]-tirofiban.

    • Increasing concentrations of the test compound (this compound or Carafiban) or vehicle.

    • Receptor preparation to initiate the binding reaction.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor.

  • Incubation: The plate is incubated for a predetermined time at room temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The radioactivity trapped on the filters is measured by liquid scintillation counting.

3.2.3. Data Analysis The raw data will be analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ values will be converted to inhibitory constants (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathway Inhibition

Carafiban and, presumably, this compound, exert their antiplatelet effect by blocking the GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation initiated by various agonists.

signaling_pathway cluster_activation Platelet Activation cluster_receptor GP IIb/IIIa Receptor cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition Agonists Agonists (ADP, Thrombin) GPIIbIIIa Inactive GP IIb/IIIa Active GP IIb/IIIa Agonists:f1->GPIIbIIIa:f0 Activates Fibrinogen Fibrinogen Binding GPIIbIIIa:f1->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-linking Inhibitor This compound Inhibitor->GPIIbIIIa:f1 Blocks

Caption: Inhibition of the platelet aggregation signaling pathway by this compound.

Conclusion

While predictive analysis based on structure-activity relationships suggests that this compound is likely to retain significant activity at the GP IIb/IIIa receptor, experimental verification is paramount. The detailed experimental plan outlined in this guide provides a clear path to generating the necessary quantitative data to accurately characterize the cross-reactivity profile of this key metabolite. The resulting data will be invaluable for a comprehensive understanding of the pharmacology of carafiban and its contribution to the overall clinical profile.

Benchmarking a Phantom: The Uncharted Territory of Des-ethyl-carafiban in Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and available data, Des-ethyl-carafiban remains an unknown entity in the landscape of antiplatelet therapeutics. No information regarding its chemical structure, mechanism of action, or preclinical or clinical trial data is currently available. Consequently, a direct comparative analysis against established antiplatelet agents such as aspirin, clopidogrel, ticagrelor (B1683153), and prasugrel (B1678051) cannot be performed.

This guide, therefore, pivots to provide a foundational understanding of the current standards of care in antiplatelet therapy and the rigorous experimental methodologies used to evaluate and compare such agents. This framework will be essential for the future assessment of any novel antiplatelet drug, including this compound, should information become publicly accessible.

Current Landscape of Antiplatelet Therapy: A Mechanistic Overview

Antiplatelet drugs are a cornerstone in the prevention and treatment of atherothrombotic diseases, including myocardial infarction and stroke. These agents function by inhibiting key pathways involved in platelet activation and aggregation. The major classes of currently approved antiplatelet drugs and their mechanisms of action are summarized below.

Table 1: Major Classes of Current Antiplatelet Drugs

Drug ClassRepresentative DrugsMechanism of Action
Cyclooxygenase (COX-1) Inhibitors AspirinIrreversibly inhibits COX-1, thereby preventing the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.
P2Y12 Receptor Antagonists Clopidogrel, Prasugrel, Ticagrelor, Cangrelor (B105443)Block the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation. Clopidogrel and prasugrel are irreversible inhibitors, while ticagrelor and cangrelor are reversible.
Glycoprotein (GP) IIb/IIIa Inhibitors Abciximab, Eptifibatide, TirofibanBlock the final common pathway of platelet aggregation by inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on the platelet surface.
Phosphodiesterase (PDE) Inhibitors Cilostazol, DipyridamoleIncrease intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits platelet activation and promotes vasodilation.
Protease-Activated Receptor-1 (PAR-1) Antagonists VorapaxarBlocks the cellular effects of thrombin on platelets by antagonizing the PAR-1 receptor.

Visualizing Platelet Activation Pathways

The intricate signaling cascades that lead to platelet activation and subsequent thrombus formation are the targets of current antiplatelet therapies. Understanding these pathways is crucial for the development and evaluation of new drugs.

Platelet_Activation_Pathways Figure 1: Simplified Platelet Activation Pathways Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1_4 PAR-1/4 Thrombin->PAR1_4 ADP ADP P2Y12 P2Y12 ADP->P2Y12 TXA2_agonist Thromboxane A2 TP TP Receptor TXA2_agonist->TP PLC PLC Activation GPVI->PLC PAR1_4->PLC PI3K PI3K/Akt Pathway P2Y12->PI3K TP->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization PKC PKC Activation PLC->PKC Granule_Secretion Granule Secretion (ADP, Serotonin) Ca_mobilization->Granule_Secretion Shape_Change Shape Change Ca_mobilization->Shape_Change GPIIbIIIa_Activation GP IIb/IIIa Activation PKC->GPIIbIIIa_Activation PI3K->GPIIbIIIa_Activation COX1 COX-1 TXA2_synthesis TXA2 Synthesis COX1->TXA2_synthesis TXA2_synthesis->TXA2_agonist Granule_Secretion->ADP Aggregation Aggregation GPIIbIIIa_Activation->Aggregation Aspirin Aspirin Aspirin->COX1 Clopidogrel P2Y12 Inhibitors Clopidogrel->P2Y12 GPIIbIIIa_Inhibitors GP IIb/IIIa Inhibitors GPIIbIIIa_Inhibitors->GPIIbIIIa_Activation Experimental_Workflow_LTA Figure 2: Workflow for Light Transmission Aggregometry cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Centrifugation (Low Speed) Blood_Collection->Centrifugation1 PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifugation1->PRP_Isolation Platelet_Count Adjust Platelet Count PRP_Isolation->Platelet_Count Incubation Pre-incubate PRP with Test Compound or Control Platelet_Count->Incubation Agonist_Addition Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition Aggregation_Monitoring Monitor Light Transmission Agonist_Addition->Aggregation_Monitoring Inhibition_Calculation Calculate % Aggregation Inhibition Aggregation_Monitoring->Inhibition_Calculation IC50_Determination Determine IC₅₀ Value Inhibition_Calculation->IC50_Determination

In Vitro to In Vivo Correlation of Des-ethyl-carafiban Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the in vitro to in vivo correlation (IVIVC) of Des-ethyl-carafiban, a fibrinogen receptor antagonist. Due to the limited publicly available data on this compound, this document outlines the essential experimental data and methodologies required for such a comparison, drawing parallels with established fibrinogen receptor antagonists.

Executive Summary

This compound is identified as a fibrinogen receptor antagonist, suggesting its potential as an antiplatelet agent. The correlation between its in vitro activity (e.g., receptor binding affinity, inhibition of platelet aggregation) and its in vivo efficacy and pharmacokinetics is crucial for predicting its clinical performance. This guide details the necessary experimental protocols and data presentation formats to establish a robust IVIVC for this compound, and compares its anticipated profile with other agents in its class.

Comparative Data on Fibrinogen Receptor Antagonists

A comprehensive IVIVC study for this compound would necessitate the generation of comparative data against its parent compound, carafiban, and other relevant antiplatelet agents. The following tables structure the required quantitative data.

Table 1: In Vitro Activity Comparison

CompoundTargetAssay TypeIC₅₀ / Kᵢ (nM)Platelet Aggregation Inhibition (IC₅₀, µM) vs. Agonist (e.g., ADP, Collagen)Source
This compound Glycoprotein IIb/IIIaReceptor BindingData not availableData not available
CarafibanGlycoprotein IIb/IIIaReceptor BindingData not availableData not available
AbciximabGlycoprotein IIb/IIIaReceptor Binding~300.05-0.1 (ADP)[Reference]
EptifibatideGlycoprotein IIb/IIIaReceptor Binding~1200.1-0.2 (ADP)[Reference]
TirofibanGlycoprotein IIb/IIIaReceptor Binding~150.02-0.05 (ADP)[Reference]

Table 2: In Vivo Activity and Pharmacokinetic Comparison

CompoundAnimal ModelEfficacy Endpoint (e.g., thrombosis inhibition)ED₅₀ / Effective DoseKey Pharmacokinetic Parameters (t½, CL, Vd)Source
This compound e.g., Rat, DogData not availableData not availableData not available
Carafibane.g., Rat, DogData not availableData not availableData not available
AbciximabCanine electrolytic injury modelThrombus formation0.25 mg/kg bolus + 10 µ g/min infusiont½: ~30 min (initial), >12 h (terminal)[Reference]
EptifibatideCanine electrolytic injury modelThrombus formation180 µg/kg bolus + 2 µg/kg/min infusiont½: ~2.5 h[Reference]
TirofibanCanine electrolytic injury modelThrombus formation5 µg/kg/min infusiont½: ~2 h[Reference]

Experimental Protocols

Detailed methodologies are paramount for the reproducibility and validation of IVIVC studies. The following are standard protocols that would be employed.

In Vitro Assays
  • Receptor Binding Assay:

    • Objective: To determine the binding affinity of this compound to the Glycoprotein IIb/IIIa receptor.

    • Method: A competitive binding assay using purified human platelet GP IIb/IIIa and a radiolabeled ligand (e.g., [³H]-Eptifibatide). Varying concentrations of this compound would be incubated with the receptor and radioligand. The amount of bound radioligand is measured to calculate the inhibitory constant (Kᵢ).

  • Platelet Aggregation Assay:

    • Objective: To measure the functional inhibition of platelet aggregation by this compound.

    • Method: Human platelet-rich plasma (PRP) is treated with different concentrations of this compound. Platelet aggregation is then induced by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen. The change in light transmittance is monitored using an aggregometer to determine the concentration of this compound that inhibits aggregation by 50% (IC₅₀).

In Vivo Studies
  • Thrombosis Models:

    • Objective: To evaluate the antithrombotic efficacy of this compound in a living system.

    • Method: An arterial thrombosis model in animals (e.g., ferric chloride-induced carotid artery thrombosis in rats). This compound would be administered at various doses prior to injury, and the time to vessel occlusion or thrombus weight would be measured.

  • Pharmacokinetic Analysis:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

    • Method: Following intravenous or oral administration of this compound to an animal model (e.g., rats or dogs), blood samples are collected at various time points. The concentration of this compound and its potential metabolites in plasma is quantified using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) are then calculated.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Receptor_Binding GP IIb/IIIa Binding Assay (Determine Ki) IVIVC_Model IVIVC Model Development Receptor_Binding->IVIVC_Model Platelet_Aggregation Platelet Aggregation Assay (Determine IC50) Platelet_Aggregation->IVIVC_Model Animal_Model Animal Thrombosis Model (e.g., Rat) Efficacy Efficacy Measurement (e.g., Thrombosis Inhibition) Efficacy->IVIVC_Model PK_Study Pharmacokinetic Study (Determine t1/2, CL, Vd) PK_Study->IVIVC_Model Clinical_Prediction Clinical_Prediction IVIVC_Model->Clinical_Prediction Predict Human Dose & Efficacy

Caption: Workflow for establishing an in vitro to in vivo correlation.

G Platelet_Activation Platelet Activation (e.g., by ADP, Collagen) GP_IIb_IIIa_Activation GP IIb/IIIa Receptor Conformational Change Platelet_Activation->GP_IIb_IIIa_Activation Fibrinogen_Binding Fibrinogen Binding GP_IIb_IIIa_Activation->Fibrinogen_Binding Platelet_Aggregation Platelet Aggregation & Thrombus Formation Fibrinogen_Binding->Platelet_Aggregation Des_ethyl_carafiban This compound Des_ethyl_carafiban->GP_IIb_IIIa_Activation Inhibition

Caption: Mechanism of action of this compound.

Conclusion

Establishing a clear in vitro to in vivo correlation for this compound is a critical step in its development as a therapeutic agent. While specific data for this compound is not yet publicly available, the experimental framework outlined in this guide provides a robust pathway for its evaluation. By generating the described in vitro and in vivo data and applying IVIVC modeling, researchers can effectively predict the clinical behavior of this compound and benchmark its performance against existing fibrinogen receptor antagonists. This approach will be instrumental in guiding further preclinical and clinical development.

Safety Operating Guide

Navigating the Disposal of Des-ethyl-carafiban: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Des-ethyl-carafiban is a research chemical, and like any compound with limited toxicological data, it must be handled with care throughout its lifecycle, including disposal. The following procedures are based on a conservative approach, treating the compound as potentially hazardous to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling for Disposal

Before preparing this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, chemical safety goggles, and chemical-resistant gloves. All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

In case of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the contaminated absorbent material and place it into a designated, sealable container for hazardous waste.

  • Clean the spill area in accordance with your institution's established procedures.

  • Do not allow the spilled material to enter drains or waterways[1].

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling to ensure it is managed correctly by your institution's waste disposal program.

1. Waste Classification: Due to the lack of specific hazard data, this compound waste should be managed as hazardous chemical waste. The responsibility for accurate waste classification lies with the generator of the waste (the researcher or laboratory).

2. Waste Segregation: It is critical to segregate this compound waste from other waste streams to prevent unintended chemical reactions and to ensure proper disposal.

  • Solid Waste:

    • Place pure this compound, contaminated PPE (such as gloves and weighing papers), and absorbent materials from spills into a designated, leak-proof container clearly labeled for solid chemical waste[2].

  • Liquid Waste:

    • Aqueous Solutions: If this compound is in a dilute aqueous solution, it should be collected in a designated container for non-hazardous aqueous waste, unless your institutional guidelines state otherwise[2]. Do not pour it down the drain without explicit permission from your EHS department.

    • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated container for organic solvent waste. It is best practice to separate halogenated and non-halogenated solvent waste streams[2][3].

  • Contaminated Sharps:

    • Any sharps, such as needles or razor blades, that are contaminated with this compound must be placed in a designated sharps container for hazardous waste to prevent physical injury[2].

3. Containerization and Labeling:

  • Container Selection: Use chemically compatible, leak-proof containers that can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste (e.g., solvent name and approximate concentration). The date of accumulation should also be included[2][4].

4. Storage:

  • Store sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, heat, and sources of ignition[4].

  • It is advisable to use secondary containment for liquid waste containers to mitigate the impact of any potential leaks[1].

5. Final Disposal:

  • Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor[1][2][4].

  • Provide the waste disposal contractor with all available information about the waste, including its composition.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G A Start: this compound Waste B Identify Waste Form A->B C Solid B->C Solid D Liquid B->D Liquid E Contaminated Sharps B->E Sharps F Place in labeled 'Solid Chemical Waste' container C->F G Identify Solvent D->G L Place in designated 'Sharps Waste' container E->L M Store in designated satellite accumulation area F->M H Aqueous Solution G->H Aqueous I Organic Solvent G->I Organic J Place in labeled 'Aqueous Waste' container H->J K Place in labeled 'Organic Solvent Waste' container I->K J->M K->M L->M N Arrange for pickup by EHS or licensed contractor M->N O End: Proper Disposal N->O

Caption: Disposal workflow for this compound.

Summary of Key Disposal Information

Waste TypeContainerLabeling RequirementsDisposal Route
Solid this compound Leak-proof, sealed container for solid chemical waste."Hazardous Waste," "this compound"Via institutional EHS/licensed contractor.
Aqueous Solutions Leak-proof, sealed container for aqueous chemical waste."Hazardous Waste," "this compound in water," concentrationVia institutional EHS/licensed contractor.
Organic Solvent Solutions Leak-proof, sealed container for organic solvent waste."Hazardous Waste," "this compound," solvent name, concentrationVia institutional EHS/licensed contractor.
Contaminated Sharps Designated sharps container for hazardous waste."Hazardous Waste," "Sharps contaminated with this compound"Via institutional EHS/licensed contractor.

Experimental Protocols for Waste Treatment

Currently, there are no standardized and validated experimental protocols for the in-laboratory neutralization or degradation of this compound. Attempting to treat this chemical waste without a validated procedure could pose significant safety risks and may be in violation of hazardous waste regulations. The recommended and regulated method of disposal is through a licensed hazardous waste management company.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.